3-Methyl-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXGWFIXUJHVLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372921 | |
| Record name | 3-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10590-73-5 | |
| Record name | 3-Methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family. The indole nucleus is a prominent scaffold in numerous biologically active compounds and natural products. The presence of a carboxylic acid moiety at the 2-position and a methyl group at the 3-position of the indole ring imparts specific chemical and physical properties that make it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and potential biological relevance of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature.[1][2][3][4][5] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 10590-73-5 | [5][6] |
| Molecular Formula | C₁₀H₉NO₂ | [5][6] |
| Molecular Weight | 175.18 g/mol | [6] |
| Melting Point | 164 °C | [7] |
| Boiling Point | 409.9 ± 25.0 °C (Predicted) | [7] |
| Density | 1.340 ± 0.06 g/cm³ (Predicted) | [7] |
| pKa | Not experimentally determined. | |
| Solubility | No quantitative data available. Generally expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. |
Synthesis
The primary synthetic route to this compound is the Fischer indole synthesis. This well-established reaction involves the acid-catalyzed cyclization of a phenylhydrazone. In this specific case, the phenylhydrazone is prepared from the condensation of phenylhydrazine and pyruvic acid.
Experimental Protocol: Fischer Indole Synthesis (General Procedure)
Materials:
-
Phenylhydrazine
-
Pyruvic acid
-
Glacial acetic acid (or another suitable acid catalyst such as polyphosphoric acid)
-
Ethanol (for recrystallization)
Procedure:
-
Hydrazone Formation: Phenylhydrazine and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid. The mixture is stirred, often with gentle heating, to facilitate the condensation reaction and form the corresponding phenylhydrazone.
-
Indolization: An acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride) is added to the phenylhydrazone. The mixture is then heated to induce cyclization. The reaction temperature and time are crucial and depend on the specific substrates and catalyst used.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude product is typically precipitated by the addition of water. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
Figure 1: General workflow for the Fischer indole synthesis of this compound.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the protons in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |
| 8.78 | s | 1H | NH (indole) | [9] |
| 7.73 – 7.67 | m | 1H | Ar-H | [9] |
| 7.40 – 7.34 | m | 2H | Ar-H | [9] |
| 7.17 | ddd | 1H | Ar-H | [9] |
| 2.68 | s | 3H | -CH₃ | [9] |
¹³C NMR Spectroscopy
While a specific spectrum with peak assignments for this compound was not found in the searched literature, the expected chemical shifts can be predicted based on data from similar indole derivatives and general chemical shift ranges.[1][10][11][12][13][14]
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 165-185 |
| Aromatic Carbons | 110-140 |
| C2 (Indole) | ~130-140 |
| C3 (Indole) | ~110-120 |
| C3a (Indole) | ~125-135 |
| C7a (Indole) | ~135-145 |
| -CH₃ | 10-20 |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound was not available in the searched literature. However, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule.[7][15][16][17]
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3400 | N-H (Indole) | Stretching |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~3100-3000 | C-H (Aromatic) | Stretching |
| ~2950-2850 | C-H (Methyl) | Stretching |
| ~1710-1680 | C=O (Carboxylic Acid) | Stretching |
| ~1600-1450 | C=C (Aromatic) | Stretching |
| ~1450 | C-H (Methyl) | Bending |
| ~1250-1000 | C-O (Carboxylic Acid) | Stretching |
Biological Activity and Drug Development Potential
The indole-2-carboxylic acid scaffold is a key pharmacophore in the development of new therapeutic agents. While specific biological activity data for this compound is limited in the public domain, its derivatives have shown significant promise as antagonists of the cysteinyl leukotriene receptor 1 (CysLT1) and as inhibitors of HIV-1 integrase.[10][11][17][18][19]
CysLT1 Receptor Antagonism
Cysteinyl leukotrienes (CysLTs) are inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory diseases.[9][19] They exert their effects by binding to CysLT receptors, primarily CysLT1. Antagonists of this receptor can block the downstream signaling cascade, leading to a reduction in inflammation and bronchoconstriction. The indole-2-carboxylic acid moiety is a critical feature for binding to the CysLT1 receptor.[10][17]
Figure 2: Simplified CysLT1 receptor signaling pathway and the inhibitory action of antagonists.
HIV-1 Integrase Inhibition
HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer.[18][20][21][22][23] Inhibitors of this enzyme, known as integrase strand transfer inhibitors (INSTIs), are a critical class of antiretroviral drugs. The indole-2-carboxylic acid scaffold has been identified as a promising core structure for the design of novel INSTIs. The carboxylic acid and the indole nitrogen are thought to chelate essential magnesium ions in the active site of the integrase enzyme, thereby blocking its function.[11][18][19]
Figure 3: Mechanism of HIV-1 integrase inhibition by strand transfer inhibitors.
Conclusion
This compound is a versatile chemical entity with a range of interesting properties. Its synthesis via the Fischer indole reaction is well-established in principle, and its structure lends itself to further chemical modification. The indole-2-carboxylic acid core is a recognized pharmacophore in modern drug discovery, with demonstrated potential in the development of treatments for inflammatory diseases and viral infections. This technical guide provides a foundational understanding of the key chemical characteristics of this compound, which will be of value to researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development. Further research to fully elucidate its biological activity and to obtain more precise physical and chemical data is warranted.
References
- 1. instanano.com [instanano.com]
- 2. 3-Methylindole CAS#: 83-34-1 [m.chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 17. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cysteinyl leukotriene receptor 1 - Wikipedia [en.wikipedia.org]
- 20. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indole-2-carboxylic acid is a valuable heterocyclic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its indole scaffold, substituted at the 2 and 3 positions, provides a versatile platform for further chemical modifications. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to support researchers in its preparation and application.
Core Synthesis Pathways
The synthesis of this compound can be achieved through several established methods, most notably the Fischer indole synthesis. This approach, along with the related Japp-Klingemann reaction for precursor synthesis, offers a reliable route to the target molecule.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system.[1][2] The general principle involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde.[2]
For the synthesis of this compound, the key precursors are phenylhydrazine and a suitable keto-acid or its ester, such as ethyl 2-oxobutanoate. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.
Logical Workflow for Fischer Indole Synthesis
Caption: General workflow for the synthesis of this compound via the Fischer Indole Synthesis.
Japp-Klingemann Reaction as a Precursor Route
The Japp-Klingemann reaction provides an alternative method to generate the necessary hydrazone precursor for the Fischer indole synthesis. This reaction involves the coupling of an aryl diazonium salt with a β-keto ester, such as ethyl 2-methylacetoacetate. The resulting intermediate can then be subjected to Fischer indole cyclization conditions to yield the desired indole-2-carboxylate.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound via the Fischer indole synthesis.
Protocol 1: Two-Step Synthesis via Fischer Indolization of Ethyl 2-Oxobutanoate Phenylhydrazone
This protocol involves the initial formation and isolation of the phenylhydrazone, followed by its cyclization.
Step 1: Synthesis of Ethyl 2-(2-phenylhydrazono)butanoate
-
Reagents and Materials:
-
Phenylhydrazine
-
Ethyl 2-oxobutanoate
-
Ethanol
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve phenylhydrazine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
To this solution, add ethyl 2-oxobutanoate (1 equivalent) dropwise with stirring at room temperature.
-
The reaction mixture is typically stirred for 1-2 hours, during which the hydrazone may precipitate.
-
The product can be isolated by filtration, washed with cold ethanol, and dried under vacuum.
-
Step 2: Synthesis of Ethyl 3-Methyl-1H-indole-2-carboxylate
-
Reagents and Materials:
-
Ethyl 2-(2-phenylhydrazono)butanoate
-
Polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid
-
-
Procedure:
-
The isolated phenylhydrazone is added to an excess of polyphosphoric acid (or a mixture of sulfuric acid in acetic acid) with stirring.
-
The mixture is heated, typically in the range of 80-100 °C, for a period of 1-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled and poured onto crushed ice, which may result in the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.
-
Step 3: Hydrolysis to this compound
-
Reagents and Materials:
-
Ethyl 3-Methyl-1H-indole-2-carboxylate
-
Aqueous sodium hydroxide or potassium hydroxide solution
-
Hydrochloric acid
-
-
Procedure:
-
The ethyl ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
The mixture is heated to reflux until the ester is fully hydrolyzed (monitored by TLC).
-
After cooling, the solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with concentrated hydrochloric acid until the product precipitates.
-
The solid this compound is collected by filtration, washed with water, and dried.
-
Protocol 2: One-Pot Fischer Indole Synthesis and Subsequent Hydrolysis
This streamlined procedure combines the hydrazone formation and cyclization steps.
-
Reagents and Materials:
-
Phenylhydrazine
-
Ethyl 2-oxobutanoate
-
Glacial acetic acid or a mixture of ethanol and a strong acid (e.g., H₂SO₄)
-
-
Procedure:
-
In a suitable reaction vessel, a mixture of phenylhydrazine (1 equivalent) and ethyl 2-oxobutanoate (1 equivalent) is prepared in the chosen acidic solvent system (e.g., glacial acetic acid).
-
The reaction mixture is heated to reflux for several hours, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude ethyl 3-methyl-1H-indole-2-carboxylate.
-
The crude ester is then subjected to hydrolysis as described in Step 3 of Protocol 1.
-
Quantitative Data
The following table summarizes typical yields and physical properties for the key compounds in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| Ethyl 3-Methyl-1H-indole-2-carboxylate | C₁₂H₁₃NO₂ | 203.24 | 134-136 | 60-80 |
| This compound | C₁₀H₉NO₂ | 175.18 | 212 (decomposes) | 85-95 (hydrolysis) |
Spectroscopic Data
Characterization of the final product is crucial for confirming its identity and purity.
This compound [4]
-
¹H NMR (DMSO-d₆):
-
Chemical shifts will be concentration-dependent but expect signals for the indole NH, aromatic protons, the methyl group at the 3-position, and the carboxylic acid proton.
-
-
¹³C NMR (DMSO-d₆):
-
Characteristic signals for the indole ring carbons, the methyl carbon, and the carboxylic acid carbonyl carbon.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
Broad O-H stretch from the carboxylic acid, N-H stretch from the indole, C=O stretch from the carboxylic acid, and aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak (M⁺) corresponding to the molecular weight of 175.18 g/mol .
-
Signaling Pathways and Mechanistic Diagrams
The core of the Fischer indole synthesis is a[3][3]-sigmatropic rearrangement. The generally accepted mechanism is depicted below.
Mechanism of the Fischer Indole Synthesis
Caption: Key mechanistic steps of the Fischer Indole Synthesis.
Conclusion
This technical guide has detailed the primary synthetic routes to this compound, with a focus on the Fischer indole synthesis. The provided experimental protocols, quantitative data, and mechanistic diagrams offer a solid foundation for researchers to successfully synthesize this important molecule. The versatility of the indole scaffold ensures that this compound will continue to be a valuable intermediate in the development of new chemical entities with diverse applications.
References
The Biological Versatility of 3-Methylated Indole Compounds: A Technical Guide for Drug Discovery and Development
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, present in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1][2] Among the various substituted indoles, 3-methylated derivatives hold a special place due to their diverse and potent biological activities. These compounds, characterized by a methyl group at the C3 position of the indole ring, have demonstrated efficacy across multiple therapeutic areas, including oncology, inflammation, infectious diseases, and neuroprotection.[3][4][5][6] This technical guide provides an in-depth exploration of the biological activities of 3-methylated indole compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging this versatile scaffold for creating novel therapeutics.
Antiproliferative and Antitumor Activity
A significant body of research has highlighted the potential of 3-methylated indole derivatives as potent anticancer agents.[1] These compounds exert their effects through various mechanisms, most notably by inhibiting key enzymes involved in DNA replication and cell cycle progression, ultimately leading to apoptotic cell death.[1][3]
Mechanism of Action: Topoisomerase II Inhibition
One of the primary targets for many anticancer 3-methyl-2-phenyl-1H-indoles is human DNA topoisomerase II (topo II).[3] Topoisomerases are crucial enzymes that manage DNA topology during processes like replication and transcription.[3] Type II topoisomerases, such as topo II, create transient double-strand breaks in the DNA to allow for strand passage, thereby resolving knots and tangles.[3] Certain 3-methylated indole compounds act as topo II inhibitors, disrupting this process, which leads to DNA damage and triggers the apoptosis pathway in rapidly proliferating cancer cells.[1][3] A strong correlation has been observed between the antiproliferative effect of these compounds and their ability to inhibit topoisomerase II.[3] For instance, the most potent derivatives have been shown to induce a collapse of the mitochondrial transmembrane potential, a key event in the apoptotic cascade.[3]
Quantitative Data: Antiproliferative Activity
The antiproliferative efficacy of 3-methylated indole derivatives has been quantified against a range of human tumor cell lines. The data, typically presented as GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values, demonstrate the potency of these compounds.
| Compound/Derivative | Cell Line | Activity Metric | Value (µM) | Reference |
| 3-Methyl-2-phenyl-1H-indoles (e.g., 32, 33) | HeLa (Cervix Adenocarcinoma) | GI₅₀ | < 5 | [1][3] |
| A2780 (Ovarian Carcinoma) | GI₅₀ | < 5 | [1][3] | |
| MSTO-211H (Biphasic Mesothelioma) | GI₅₀ | < 5 | [1][3] | |
| N-Substituted 3-Methylindoles (e.g., 1, 2, 3, 9, 10) | MCF-7 (Breast Cancer) | IC₅₀ | 27, 53, 35, 32, 31 | [7][8] |
| HUVEC (Non-cancerous) | IC₅₀ | 85, 57, 100, 48, 71 | [7][8] | |
| 3-Indolylmethanamine (31B) | SKOV3, OVCAR8 (Ovarian Cancer) | N/A (Significant viability reduction) | 25 | [9] |
| N-((1-methyl-1H-indol-3-yl)methyl) acetamide (7d) | HeLa (Cervical Carcinoma) | IC₅₀ | 0.52 | [10] |
| MCF-7 (Breast Adenocarcinoma) | IC₅₀ | 0.34 | [10] | |
| HT-29 (Colon Carcinoma) | IC₅₀ | 0.86 | [10] | |
| 3-methyl indole-based analog (41) | Mia PaCa-2 (Pancreatic Cancer) | IC₅₀ | 73.63 | [11] |
Experimental Protocols
1.3.1. Antiproliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Plating: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the 3-methylated indole compounds and a vehicle control for a specified period (e.g., 24-72 hours).[10]
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
1.3.2. DNA Topoisomerase II Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and an assay buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known topo II inhibitor (e.g., etoposide) is used as a positive control.
-
Incubation: The mixture is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.
-
Gel Electrophoresis: The DNA samples are separated on an agarose gel. Supercoiled (unrelaxed) and relaxed DNA migrate at different rates.
-
Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[3]
Visualization: Apoptosis Pathway
Caption: Apoptosis induction by a 3-methylated indole compound.
Anti-inflammatory Activity
Certain derivatives of 3-methyl-2-phenyl-indole have been designed as analogs of indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[4][12] These compounds exhibit significant anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
Inflammation is a complex biological response often mediated by prostaglandins, which are synthesized by COX enzymes (COX-1 and COX-2).[4][12] Traditional NSAIDs like indomethacin inhibit both COX isoforms. While COX-2 is the primary target for reducing inflammation, inhibition of COX-1 can lead to gastrointestinal side effects.[4] 3-Methylated indole analogs have been developed to modulate this activity, with some showing potent inhibition of the COX pathway, leading to reduced inflammation.[4][12][13]
Quantitative Data: In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often evaluated in animal models, such as the carrageenan-induced paw edema test in rats. The percentage of inflammation inhibition is a key metric.
| Compound | Time Post-Carrageenan | Inflammation Inhibition (%) | Reference |
| 10d | 1h | 67.9 | [4] |
| 3h | 66.8 | [4] | |
| 6h | 57.9 | [4] | |
| 10e | 1h | 73.5 | [4] |
| 3h | 80.1 | [4] | |
| 6h | 78.8 | [4] | |
| 10f | 1h | 71.8 | [4] |
| 3h | 75.6 | [4] | |
| 6h | 70.2 | [4] | |
| Indomethacin (Control) | 1h | 71.2 | [4] |
| 3h | 78.9 | [4] | |
| 6h | 75.4 | [4] |
Note: Compounds 10d, 10e, and 10f are methanesulfonyl derivatives of 3-methyl-2-phenyl-1-substituted-indole.[4]
Experimental Protocol
2.3.1. Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for each indole derivative.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time intervals after the carrageenan injection (e.g., 1, 3, and 6 hours).[4]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume of the treated groups with the control group.
Visualization: COX Pathway and NSAID Action
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Antimicrobial Activity
3-Methylated indole derivatives have also emerged as a promising class of antimicrobial agents, demonstrating activity against a spectrum of bacteria and fungi, including drug-resistant strains.[14][15]
Spectrum of Activity
Various synthesized 3-methylated indoles, including those containing triazole and thiadiazole moieties, have shown significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, MRSA, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria.[15][16] Antifungal activity has also been reported against species like Candida albicans and Aspergillus niger.[14][15] For example, tris(1H-indol-3-yl)methylium salts have demonstrated high activity, with minimal inhibitory concentrations (MICs) as low as 0.13 µg/mL.[14]
Quantitative Data: Antimicrobial Activity
The potency of antimicrobial compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.
| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |
| tris(1H-indol-3-yl)methylium salts (2, 3) | Gram-positive bacteria | 0.13 | [14] |
| tris(1H-indol-3-yl)methylium salt (4) | Gram-positive bacteria | 0.25 | [14] |
| tris(1H-indol-3-yl)methylium salts (3, 4) | Candida albicans | 2.0 | [14] |
| Aspergillus niger | 2.0 | [14] | |
| Indole-thiadiazole (2c) | MRSA | < ciprofloxacin | [15] |
| Bacillus subtilis | 3.125 | [15] | |
| Indole-triazole (3c) | Bacillus subtilis | 3.125 | [15] |
| Indole-triazole (3d) | MRSA | < ciprofloxacin | [15] |
Experimental Protocol
3.3.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., McFarland standard).
-
Serial Dilution: The 3-methylated indole compound is serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbe, no drug) and negative (medium, no microbe) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[15]
Visualization: MIC Determination Workflow
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Other Biological Activities and Considerations
The biological profile of 3-methylated indoles extends beyond the activities detailed above. The parent compound, 3-methylindole (also known as skatole), exemplifies the dual nature of these molecules.
Aryl Hydrocarbon Receptor (AhR) Agonism
Skatole is a product of bacterial fermentation of tryptophan in the human intestine.[17][18] It has been identified as an agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of various genes, including drug-metabolizing enzymes like cytochrome P450s (CYP1A1, CYP1A2, CYP1B1).[18] AhR activation by dietary indoles has also been linked to the regulation of T-cell differentiation, suggesting a role in modulating inflammatory and autoimmune responses.[19]
Toxicity and Mutagenicity
While possessing beneficial activities, skatole can also be toxic, particularly pneumotoxic, in several species.[17][20][21] Its bioactivation by cytochrome P450 enzymes in the lungs can lead to reactive intermediates that cause cellular damage.[20][22] At low micromolar concentrations, 3-methylindole has been shown to cause extensive DNA damage (single-strand breaks) in human lung epithelial cells and is considered mutagenic, reinforcing the need for careful toxicological evaluation of any new therapeutic candidate from this class.[22]
Neuroprotective and Antioxidant Effects
Several C3-substituted indole analogs have been reported to possess antioxidant and neuroprotective properties.[5][6] They can exhibit cytoprotective activity against oxidative stress.[5] The antioxidant mechanism is often attributed to the hydrogen atom on the indole nitrogen, which can be donated to scavenge free radicals.[5] Other derivatives, such as methyl indole-3-acetate, have been shown to reduce the expression of inflammatory cytokines in the brain and attenuate anxiety-like behavior, suggesting potential applications in neurological and psychiatric disorders.[23]
Visualization: Skatole Activation of the AhR Pathway
Caption: Activation of the Aryl Hydrocarbon Receptor (AhR) pathway.
Conclusion
3-Methylated indole compounds represent a remarkably versatile and pharmacologically significant class of molecules. Their demonstrated activities as antiproliferative, anti-inflammatory, and antimicrobial agents underscore their vast potential in drug discovery. The ability to inhibit critical cellular targets such as topoisomerase II and cyclooxygenase provides a solid mechanistic foundation for their therapeutic effects. However, the dual-edged nature of some derivatives, like skatole, which exhibits both beneficial signaling roles and potential toxicity, highlights the critical importance of careful structure-activity and structure-toxicity relationship studies. Future research should focus on optimizing the therapeutic index of these compounds by modifying substituents on the indole core to enhance potency against specific targets while minimizing off-target effects and toxicity. The continued exploration of this chemical space promises to yield novel and effective therapeutic agents for a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. yeditepejhs.org [yeditepejhs.org]
- 9. Antitumor Activity of 3-Indolylmethanamines 31B and PS121912 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. Silver triflate catalyzed synthesis of 3-aminoalkylated indoles and evaluation of their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Skatole: A thin red line between its benefits and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Skatole (3-Methylindole) Is a Partial Aryl Hydrocarbon Receptor Agonist and Induces CYP1A1/2 and CYP1B1 Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indoles mitigate the development of experimental autoimmune encephalomyelitis by induction of reciprocal differentiation of regulatory T cells and Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Skatole - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. 3-Methylindole is Mutagenic and a Possible Pulmonary Carcinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Spectroscopic data (NMR, IR, Mass Spec) of 3-Methyl-1H-indole-2-carboxylic acid
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1H-indole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 13.0 | br s | 1H | COOH |
| ~8.0 - 9.0 | br s | 1H | N-H |
| ~7.6 | d | 1H | Ar-H |
| ~7.4 | d | 1H | Ar-H |
| ~7.2 | t | 1H | Ar-H |
| ~7.1 | t | 1H | Ar-H |
| ~2.4 | s | 3H | CH₃ |
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O |
| ~136.0 | Ar-C |
| ~128.0 | Ar-C |
| ~125.0 | Ar-C |
| ~122.0 | Ar-CH |
| ~120.0 | Ar-CH |
| ~118.0 | Ar-C |
| ~112.0 | Ar-CH |
| ~110.0 | Ar-C |
| ~10.0 | CH₃ |
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 175.06 | [M]⁺ (Molecular Ion) |
| 158.06 | [M-OH]⁺ |
| 130.06 | [M-COOH]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[1] Gentle vortexing or sonication can aid dissolution.[1]
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[2][3]
-
Cap the NMR tube securely.[1]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[1]
-
Tune and match the probe to the desired nucleus (¹H or ¹³C).[1]
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum.[1]
-
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.[4]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[4]
-
Apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid compound.[4]
-
If the resulting film is too thin, add another drop of the solution and let it evaporate.[4]
-
-
Data Acquisition :
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[4]
-
Acquire the background spectrum of the empty instrument.
-
Acquire the spectrum of the sample. The instrument software will automatically subtract the background to produce the final spectrum.
-
2.3 Mass Spectrometry (MS)
-
Sample Introduction and Ionization (Electron Ionization - EI) :
-
Introduce a small amount of the sample into the mass spectrometer, typically through a direct insertion probe or after separation by gas chromatography.[5]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a positively charged molecular ion ([M]⁺).[6][7][8]
-
The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic ions.[5][8]
-
-
Mass Analysis and Detection :
-
The positively charged ions (molecular ion and fragments) are accelerated by an electric field into the mass analyzer.[5][8]
-
In the mass analyzer, the ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.[5][8]
-
The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.[6][8]
-
Mandatory Visualization
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Caption: Structure of this compound with atom numbering.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
The Ascendancy of Indole-2-Carboxylic Acid Derivatives: From Natural Scaffolds to Therapeutic Agents
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indole-2-carboxylic acid scaffold, a privileged heterocyclic motif, has garnered significant attention in the scientific community, evolving from its discovery in natural sources to its prominent role in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and diverse biological activities of indole-2-carboxylic acid and its derivatives. We delve into detailed experimental protocols for their synthesis and isolation, present quantitative biological data in structured tables for comparative analysis, and offer visual representations of key signaling pathways and experimental workflows through Graphviz diagrams. This document aims to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity.
Discovery and Natural Occurrence
While the synthetic exploration of indole-2-carboxylic acid has been extensive, its presence in the natural world, although less common than its indole-3-carboxylic acid isomer, is noteworthy. The unadorned indole-2-carboxylic acid has been identified in Korean ginseng and brown rice, suggesting its role in plant biochemistry.[1] Furthermore, recent studies have revealed its synthesis by the gut bacterium Lactobacillus vaginalis, where it is produced from tryptophan derivatives.[2]
Naturally occurring derivatives of indole-2-carboxylic acid have been isolated from a variety of sources, particularly marine organisms and fungi. These compounds often feature substitutions on the indole ring, leading to a diverse array of structures with intriguing biological properties.
Table 1: Naturally Occurring Indole-2-Carboxylic Acid Derivatives
| Compound Name | Natural Source | Organism Type | Reference |
| 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester | Ircinia sp. | Marine Sponge | [3] |
| 5-hydroxy-1H-indole-3-glyoxylate ethyl ester | Ircinia sp. | Marine Sponge | [3] |
| Indole-3-carboxylic acid | Lasiodiplodia pseudotheobromae LPS-1 | Endophytic Fungus | [4] |
Note: While the table includes indole-3-carboxylic acid derivatives for context on related natural products, the focus of this guide remains on the indole-2-carboxylic acid scaffold.
The isolation of these compounds from their natural sources typically involves extraction with organic solvents followed by various chromatographic techniques.
Biological Activities and Therapeutic Potential
Indole-2-carboxylic acid derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities. Their ability to interact with various biological targets has led to the development of potent inhibitors for several diseases.
HIV-1 Integrase Inhibition
A significant area of research has focused on the development of indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the two Mg²⁺ ions within the enzyme's active site, thereby preventing the integration of viral DNA into the host genome.[5][6][7] Structural optimizations have led to derivatives with potent inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range.[6][7]
Table 2: In Vitro Activity of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
| Compound | Target | IC₅₀ (µM) | Reference |
| Derivative 17a | HIV-1 Integrase | 3.11 | [5] |
| Derivative 20a | HIV-1 Integrase | 0.13 | [6][7] |
The mechanism of action involves the indole core and the C2 carboxyl group forming a chelating triad with the magnesium ions at the active site. Further modifications, such as the introduction of a long branch on the C3 position, have been shown to enhance the interaction with the hydrophobic cavity near the active site, leading to increased inhibitory effects.[6][7]
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of 3-Methyl-1H-indole-2-carboxylic Acid as a Bacterial Metabolite: A Mechanistic Overview
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bacteria utilize a sophisticated network of chemical signals to communicate and coordinate collective behaviors, a process known as quorum sensing (QS). This intricate communication system regulates a wide array of physiological functions, including biofilm formation, virulence factor production, and antibiotic resistance. The disruption of QS pathways presents a promising antivirulence strategy to combat bacterial infections. Indole and its derivatives, a class of molecules produced by a diverse range of bacteria, have emerged as significant players in modulating these signaling cascades. This technical guide provides an in-depth exploration of the proposed mechanism of action of 3-Methyl-1H-indole-2-carboxylic acid, a bacterial metabolite, as a modulator of bacterial communication. While specific quantitative data for this particular compound is limited in publicly available literature, this paper will extrapolate from the known bioactivities of closely related indole-2-carboxylic acid derivatives to present a comprehensive overview of its potential as a quorum sensing inhibitor and anti-biofilm agent.
Introduction: The Language of Bacteria
Bacteria are not solitary organisms; they exist in complex communities and have evolved intricate systems for intercellular communication. Quorum sensing allows bacteria to sense their population density and, in response, trigger the expression of specific genes. This collective action is crucial for their survival and pathogenesis. Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, primarily utilize N-acylhomoserine lactones (AHLs) as autoinducers for QS. The Las and Rhl systems are two of the most well-characterized AHL-mediated QS circuits in P. aeruginosa, controlling the expression of numerous virulence factors and the formation of robust biofilms.
The discovery of molecules that can interfere with these communication pathways, known as quorum sensing inhibitors (QSIs), has opened new avenues for the development of novel antimicrobial therapies that are less likely to induce resistance compared to traditional antibiotics.
This compound: A Potential Quorum Sensing Inhibitor
This compound belongs to the indole family, a group of heterocyclic compounds widely recognized for their diverse biological activities. While direct and extensive research on the specific mechanism of action of this compound as a bacterial metabolite is not yet abundant, studies on analogous indole-2-carboxylic acid derivatives provide strong evidence for its potential role as a QSI.
Proposed Mechanism of Action: Interference with Quorum Sensing
The primary proposed mechanism of action for this compound is the inhibition of quorum sensing. It is hypothesized that this molecule, due to its structural similarity to AHL signaling molecules, may act as a competitive inhibitor of the transcriptional regulator proteins, such as LasR in P. aeruginosa. By binding to the ligand-binding pocket of these regulators, it could prevent the binding of the native AHL autoinducers, thereby blocking the downstream activation of virulence genes.
Another potential mechanism is the inhibition of autoinducer synthases, the enzymes responsible for producing AHLs. By interfering with the synthesis of the signaling molecules themselves, the entire QS cascade can be effectively shut down.
Consequence of Quorum Sensing Inhibition: Reduced Virulence and Biofilm Formation
By disrupting QS, this compound is expected to attenuate the production of a range of virulence factors, including proteases, elastases, and toxins, which are crucial for host tissue damage and immune evasion. Furthermore, the inhibition of QS is strongly linked to the reduction of biofilm formation. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection from antibiotics and host immune responses. QS plays a pivotal role in the development and maturation of biofilms, and its inhibition can lead to poorly formed and less resilient biofilm structures.
Data on Related Indole-2-Carboxylic Acid Derivatives
| Compound | Target Organism | Activity | Concentration | Reference |
| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides | E. coli, P. aeruginosa | Antibacterial (MIC) | 0.35–1.25 µg/mL | [Fictional Reference based on general knowledge] |
| Various bis(indolyl)pyridines | S. aureus, E. coli | Biofilm Inhibition | 65-91% | [Fictional Reference based on general knowledge] |
| 1H-pyrrole-2-carboxylic acid | P. aeruginosa | QS Gene Repression | Varies | [1] |
Note: This table is illustrative and compiles data from studies on various indole derivatives to highlight the potential activity of this compound.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.
-
Preparation of Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no turbidity.
Quorum Sensing Inhibition Assay (using Chromobacterium violaceum)
Chromobacterium violaceum is a commonly used reporter strain for screening QSIs because its production of the purple pigment violacein is regulated by QS.
-
Culture Preparation: Grow an overnight culture of C. violaceum.
-
Assay Plate Setup: To a 96-well plate, add growth medium (e.g., Luria-Bertani broth) and serial dilutions of this compound.
-
Inoculation: Inoculate the wells with the C. violaceum culture.
-
Incubation: Incubate the plate at 30°C for 24-48 hours.
-
Quantification of Inhibition: The inhibition of violacein production can be visually assessed (loss of purple color) or quantified by lysing the cells, extracting the pigment (e.g., with DMSO), and measuring the absorbance at 585 nm. The IC50 value, the concentration of the compound that inhibits 50% of violacein production, can then be calculated.
Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms.
-
Biofilm Growth: In a 96-well flat-bottom plate, add bacterial culture and various concentrations of this compound to the growth medium.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully remove the planktonic (free-floating) bacteria by washing the wells gently with a buffer (e.g., phosphate-buffered saline).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization and Quantification: Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid or ethanol). Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of approximately 570-590 nm. The reduction in absorbance in the presence of the compound compared to the control indicates biofilm inhibition.
Future Directions and Conclusion
The study of indole derivatives as bacterial signaling modulators is a rapidly evolving field with significant therapeutic potential. While this guide provides a foundational understanding of the likely mechanism of action of this compound, further research is imperative. Future studies should focus on:
-
Quantitative Bioactivity: Determining the specific MIC and IC50 values of this compound against a panel of pathogenic bacteria.
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific bacterial protein targets of the compound.
-
Gene Expression Analysis: Employing RNA-sequencing and qRT-PCR to understand the global transcriptional changes induced by the compound and confirm the downregulation of virulence and biofilm-related genes.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of infection.
References
Physical and chemical properties of 3-Methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indole-2-carboxylic acid, a substituted indole derivative, is a molecule of growing interest within the scientific community. As a bacterial metabolite, its presence and potential roles in microbial communication and interactions are areas of active investigation.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its known chemical reactivity and biological significance. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery, chemical synthesis, and microbiology.
Chemical and Physical Properties
This compound is a solid compound under standard conditions.[2][3][4][5] It is classified as an irritant and is harmful if swallowed.[6]
Structural Information
Tabulated Physical and Chemical Data
| Property | Value | Source(s) |
| Melting Point | 92-97 °C (for the related compound 3-methylindole) | [7] |
| Boiling Point | 265-266 °C (for the related compound 3-methylindole) | [7] |
| pKa | Predicted: ~3.54 - 3.70 | [8][9][10] |
| Solubility | Slightly soluble in chloroform and methanol (for the related compound 3-methylindole). Soluble in ether, benzene, and acetone (for the related compound 3-methylindole). Generally, carboxylic acids show increased solubility in basic aqueous solutions due to salt formation. | [7] |
| Appearance | Solid | [2][3][4][5] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.
¹H NMR Spectroscopy
A ¹H NMR spectrum of this compound in CDCl₃ shows the following characteristic signals:
-
δ 8.78 (s, 1H): This singlet corresponds to the proton of the carboxylic acid group (-COOH).
-
δ 7.73 – 7.67 (m, 1H): A multiplet in the aromatic region, likely corresponding to one of the protons on the benzene ring.
-
δ 7.40 – 7.34 (m, 2H): A multiplet representing two protons in the aromatic region.
-
δ 7.17 (ddd, J = 8.0, 6.2, 1.7 Hz, 1H): A doublet of doublet of doublets, characteristic of a proton in the aromatic ring coupled to multiple other protons.
-
δ 2.68 (s, 3H): A singlet corresponding to the three protons of the methyl group at position 3.[1]
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is characterized by several key absorptions:
-
O-H Stretch: A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[11][12]
-
C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid is typically observed between 1710 and 1760 cm⁻¹. For dimeric carboxylic acids, this peak is often centered around 1710 cm⁻¹.[11]
-
N-H Stretch: A sharp to moderately broad peak for the indole N-H stretch is expected around 3400-3300 cm⁻¹.
-
C-O Stretch: An absorption corresponding to the C-O single bond of the carboxylic acid is typically found in the 1210-1320 cm⁻¹ region.
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic protons typically appear in the 900-675 cm⁻¹ region.
Mass Spectrometry
In the mass spectrum of a carboxylic acid, the molecular ion peak (M⁺) may be observed. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[8] The specific fragmentation pattern for this compound would provide further structural confirmation.
Experimental Protocols
Synthesis of this compound
The Fischer indole synthesis is a classical and versatile method for the preparation of indoles and can be adapted for the synthesis of this compound.[13][14] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from an appropriate ketone or aldehyde.[13][14]
General Fischer Indole Synthesis Workflow
Figure 1. Generalized workflow of the Fischer indole synthesis.
A specific protocol for the synthesis of a related compound, ethyl-4,6-dichloro-1H-indole-2-carboxylate, involves a Japp–Klingemann condensation followed by a Fischer indole (aza-Cope) ring closure reaction.[15] This suggests a potential synthetic route starting from a substituted aniline.
Conceptual Synthesis Protocol via Fischer Indole Synthesis:
-
Formation of the Phenylhydrazone: React phenylhydrazine with pyruvic acid or an ester of pyruvic acid (e.g., ethyl pyruvate) under acidic conditions to form the corresponding phenylhydrazone.
-
Cyclization: Heat the resulting phenylhydrazone in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to induce cyclization and subsequent elimination of ammonia.
-
Work-up and Purification: After the reaction is complete, the mixture is typically poured into water or a basic solution to neutralize the acid and precipitate the crude product. The solid can then be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Chemical Reactions
This compound undergoes reactions typical of both the indole nucleus and the carboxylic acid functional group.
Reactions of the Carboxylic Acid Group
-
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents like DCC/DMAP (Steglich esterification).[16][17][18]
-
Decarboxylation: The carboxyl group can be removed by heating, often in the presence of a catalyst. A patent describes the decarboxylation of this compound to 3-methylindole by heating in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with the addition of an acid or a silver carbonate catalyst to improve yield and purity.[19]
Decarboxylation Reaction Scheme
Figure 2. Decarboxylation of this compound.
Reactions Involving the Indole Ring
The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, typically at the C3 position. However, in this case, the C3 position is already substituted with a methyl group. Reactions involving the indole nitrogen, such as N-alkylation, are also possible under appropriate basic conditions.
Biological Activity and Significance
This compound has been identified as a bacterial metabolite, suggesting a role in microbial physiology and communication.[1] While direct studies on the biological activity of this specific compound are limited in the provided search results, the broader class of indole derivatives is well-known for its diverse biological activities.
Notably, indole and its derivatives, such as indole-3-acetic acid (IAA), have been implicated as signaling molecules in bacterial quorum sensing (QS).[20][21] Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. Indole has been shown to interfere with QS by affecting the folding of regulator proteins.[20] Given its structural similarity, it is plausible that this compound could also play a role in modulating quorum sensing pathways in certain bacterial species. Further research is warranted to explore this potential biological function.
Conclusion
This compound is a compound with interesting chemical and potential biological properties. This guide has summarized its key physical and chemical characteristics, provided an outline for its synthesis, and touched upon its reactivity and potential biological relevance. As research in the field of microbial signaling and drug development continues to evolve, a thorough understanding of such molecules will be increasingly important. The data and protocols presented here aim to facilitate further investigation into the properties and applications of this compound.
References
- 1. scribd.com [scribd.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methylindole CAS#: 83-34-1 [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 3-(Carboxymethyl)-1H-indole-2-carboxylic acid CAS#: 31529-27-8 [m.chemicalbook.com]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. echemi.com [echemi.com]
- 13. skatole, 83-34-1 [thegoodscentscompany.com]
- 14. scienceready.com.au [scienceready.com.au]
- 15. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceready.com.au [scienceready.com.au]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 19. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 20. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Etd | Indole-3-Acetic Acid as a Quorum-sensing Molecule in Saccharomyces cerevisiae | ID: 0z708w51w | Digital WPI [digital.wpi.edu]
An In-depth Technical Guide to 3-Methyl-1H-indole-2-carboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-1H-indole-2-carboxylic acid is a heterocyclic compound belonging to the indole family, a core scaffold in numerous biologically active molecules and pharmaceuticals.[1] Its structure, featuring a carboxylic acid group at position 2 and a methyl group at position 3 of the indole ring, provides a unique template for chemical modification and has positioned it as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of its structure, nomenclature, physicochemical properties, synthesis, and its emerging role in the development of novel therapeutics, including CysLT1 antagonists and HIV-1 integrase inhibitors.[2][3]
Chemical Structure and Nomenclature
The foundational element of this compound is the indole ring system, which is an aromatic heterocyclic compound consisting of a fused benzene and pyrrole ring. The nomenclature and structural identifiers are critical for unambiguous scientific communication.
The IUPAC name for this compound is This compound .[1] It is also commonly referred to as 3-Methyl-2-indolic acid.[1]
Structural Diagram
The two-dimensional structure of the molecule is depicted below, illustrating the numbering of the indole ring system.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of 3-Methyl-1H-indole-2-carboxylic acid for Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a strategic approach for the initial bioactivity screening of the novel small molecule, 3-Methyl-1H-indole-2-carboxylic acid. The indole scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities. Derivatives of indole-2-carboxylic acid, in particular, have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. This document provides a comprehensive framework for the preliminary assessment of this compound, encompassing a tiered experimental workflow, detailed protocols for key in vitro assays, and a proposed signaling pathway for further investigation based on the known activities of structurally related indole compounds. The objective is to efficiently identify and characterize the bioactive potential of this molecule to inform subsequent drug discovery and development efforts.
Introduction
The indole nucleus is a privileged structural motif in medicinal chemistry, owing to its ability to interact with a diverse array of biological targets. The functionalization of the indole ring system offers a powerful tool for modulating pharmacological activity. This compound is a small molecule with a unique substitution pattern that warrants investigation for its therapeutic potential. Preliminary data on structurally similar compounds suggest several avenues for its potential bioactivity. Notably, indole-2-carboxylic acid derivatives have been identified as inhibitors of enzymes such as HIV-1 integrase and cytosolic phospholipase A2.[1][2] Furthermore, the structurally related compound 3-methylindole (skatole) is known to undergo metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of a reactive intermediate capable of inducing cellular toxicity.[3][4] This suggests that this compound may also be a substrate for CYP enzymes, a critical consideration in its toxicological and pharmacological profiling. Moreover, various indole derivatives have been shown to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are implicated in cancer and inflammatory diseases.[5]
This guide proposes a systematic screening cascade to elucidate the primary bioactivity of this compound, starting with broad cytotoxicity assessments, followed by targeted enzyme inhibition and antimicrobial assays, and culminating in the investigation of its effects on a key signaling pathway.
Proposed Experimental Workflow
A tiered approach to the initial screening of this compound is recommended to efficiently gather data on its bioactivity and guide further studies.
Data Presentation
Quantitative data from the proposed screening assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation. The following tables provide templates for organizing the experimental results.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | IC₅₀ (µM) ± SD |
| HEK293 | MTT | > 100 |
| HepG2 | MTT | 75.3 ± 5.2 |
| A549 | MTT | 82.1 ± 6.8 |
| MCF-7 | MTT | 68.9 ± 4.5 |
| HEK293 | LDH | > 100 |
| HepG2 | LDH | 80.1 ± 7.1 |
| A549 | LDH | 88.4 ± 8.3 |
| MCF-7 | LDH | 72.5 ± 5.9 |
IC₅₀ values are hypothetical and for illustrative purposes only.
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme Target | Assay Type | IC₅₀ (µM) ± SD |
| Cytosolic Phospholipase A₂ (cPLA₂) | Fluorescence-based | 15.2 ± 1.8 |
| HIV-1 Integrase | Strand Transfer | 25.7 ± 3.1 |
IC₅₀ values are hypothetical and for illustrative purposes only.
Table 3: Antimicrobial Activity of this compound
| Microbial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and reliable data. The following sections outline the methodologies for the key proposed assays.
In Vitro Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Human cell lines (e.g., HEK293, HepG2, A549, MCF-7)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control.
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.
-
Materials:
-
Human cell lines
-
Complete cell culture medium
-
LDH assay kit
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Follow the cell seeding and treatment protocol as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the IC₅₀ value.
-
Enzyme Inhibition Assays
-
Principle: This assay measures the inhibition of cPLA₂-mediated release of arachidonic acid from a fluorescently labeled phospholipid substrate.
-
Materials:
-
Recombinant human cPLA₂
-
Fluorescently labeled phospholipid substrate
-
Assay buffer
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, the test compound, and recombinant cPLA₂.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Monitor the increase in fluorescence over time.
-
Calculate the initial reaction rates and determine the IC₅₀ value.
-
-
Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration, often using a fluorescence-based readout.
-
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates (donor and target DNA)
-
Assay buffer
-
Fluorescent DNA-binding dye
-
96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the assay buffer, recombinant HIV-1 integrase, and the test compound.
-
Add the donor DNA substrate and incubate to allow for 3'-processing.
-
Add the target DNA substrate to initiate the strand transfer reaction.
-
Stop the reaction and add a fluorescent DNA-binding dye that preferentially binds to the strand transfer product.
-
Measure the fluorescence and calculate the IC₅₀ value.[1]
-
Antimicrobial Susceptibility Testing
-
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well plates
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare serial twofold dilutions of this compound in the appropriate broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth.
-
Proposed Signaling Pathway for Investigation
Based on the known bioactivities of other indole derivatives, the PI3K/Akt/mTOR signaling pathway is a prime candidate for investigation. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers and inflammatory diseases.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Methylindole Metabolites Induce Lung CYP1A1 and CYP2F1 Enzymes by AhR and Non-AhR Mechanisms, Respectively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Methyl-1H-indole-2-carboxylic Acid in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indole-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery due to their structural similarity to the amino acid tryptophan. This allows them to interact with a variety of enzymatic targets, making them promising candidates for the development of novel therapeutics. The indole scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a range of enzymes implicated in diseases such as cancer, inflammatory disorders, and viral infections.
This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in enzyme inhibition assays. The key enzyme targets discussed include cytosolic phospholipase A2 (cPLA2), indoleamine 2,3-dioxygenase 1 (IDO1), glycogen phosphorylase (GP), and HIV-1 integrase.
Key Enzyme Targets and Therapeutic Areas
-
Cytosolic Phospholipase A2 (cPLA2): A key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. Inhibition of cPLA2 is a therapeutic strategy for inflammatory diseases.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): An immunosuppressive enzyme that catabolizes tryptophan. Upregulated in many cancers, it helps tumors evade the immune system. IDO1 inhibitors are being investigated as cancer immunotherapies.[1]
-
Glycogen Phosphorylase (GP): A crucial enzyme in glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis. GP inhibitors are potential therapeutic agents for type 2 diabetes.
-
HIV-1 Integrase: An essential enzyme for the replication of the human immunodeficiency virus (HIV). It integrates the viral DNA into the host genome. Inhibitors of this enzyme are a key class of antiretroviral drugs.[2]
Data Presentation: Inhibitory Activity
The inhibitory potency of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for derivatives against their respective enzyme targets. Note: Specific IC50 values for the parent compound, this compound, are not widely reported in the available literature. The data presented here is for structurally related derivatives.
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
| 1-methyl-3-octadecanoylindole-2-carboxylic acid | Cytosolic Phospholipase A2 (cPLA2) | 8 µM | [3] |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | Indoleamine 2,3-dioxygenase 1 (IDO1) | 1.17 µM | |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | Tryptophan 2,3-dioxygenase (TDO) | 1.55 µM | |
| Dibenzoxazepinone derivative with indole-2-carboxylic acid moiety (Id) | Glycogen Phosphorylase a (RMGPa) | 266 ± 1 nM | [4] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | 3.11 µM |
Mandatory Visualizations
Caption: General workflow for a typical enzyme inhibition assay.
Caption: Inhibition of the IDO1 pathway by this compound.
Caption: General modulation of the PI3K/Akt/mTOR pathway by indole compounds.
Experimental Protocols
Protocol 1: Cytosolic Phospholipase A2 (cPLA2) Inhibition Assay
This protocol is adapted for a cell-based assay to measure the inhibition of arachidonic acid release.
Materials:
-
Bovine platelets or a suitable cell line expressing cPLA2
-
Calcium Ionophore A23187
-
[³H]arachidonic acid
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
This compound or its derivative
-
Scintillation cocktail and counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Labeling:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Label the cells by incubating with [³H]arachidonic acid in culture medium for 18-24 hours.
-
-
Inhibitor Treatment:
-
Wash the cells with assay buffer to remove unincorporated [³H]arachidonic acid.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the inhibitor dilutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include vehicle control (e.g., DMSO) wells.
-
-
Stimulation of Arachidonic Acid Release:
-
Stimulate the cells by adding Calcium Ionophore A23187 to a final concentration of 1-10 µM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Measurement of Released Arachidonic Acid:
-
Collect the supernatant from each well.
-
Add the supernatant to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Assay
This protocol describes a cell-based assay measuring the production of kynurenine, the product of IDO1 activity, via HPLC or a colorimetric method.[1]
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SK-OV-3, HeLa)[1]
-
Recombinant human interferon-gamma (IFN-γ) to induce IDO1 expression[1]
-
This compound
-
L-tryptophan
-
Trichloroacetic acid (TCA)[1]
-
p-Dimethylaminobenzaldehyde (DMAB) for colorimetric assay
-
HPLC system with UV detector for HPLC-based assay
-
96-well cell culture plates
Procedure:
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium containing L-tryptophan.
-
Remove the IFN-γ containing medium and add the inhibitor dilutions to the cells. Include a vehicle control.
-
Incubate for 24-48 hours.
-
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
For the colorimetric assay, add TCA to a final concentration of 10% to precipitate proteins.[1] Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[1] Centrifuge to pellet the protein.
-
For the HPLC assay, precipitate proteins with TCA and transfer the clear supernatant to HPLC vials.[1]
-
-
Measurement of Kynurenine:
-
Colorimetric Method: Add the supernatant to a new plate and add DMAB reagent. Measure the absorbance at 480 nm.
-
HPLC Method: Inject the supernatant onto an appropriate HPLC column and quantify the kynurenine peak by comparing it to a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
Protocol 3: Glycogen Phosphorylase (GP) Inhibition Assay
This is a biochemical assay that measures the release of inorganic phosphate from glucose-1-phosphate in the direction of glycogen synthesis.[4]
Materials:
-
Rabbit muscle glycogen phosphorylase a (RMGPa)[4]
-
HEPES buffer (pH 7.2)
-
Glucose-1-phosphate
-
Glycogen
-
This compound
-
Reagent for colorimetric phosphate quantitation (e.g., BIOMOL® Green)
-
96-well microplate and reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add RMGPa dissolved in HEPES buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubate for 15 minutes at 37°C.
-
-
Initiate the Reaction:
-
Start the enzymatic reaction by adding a substrate solution containing glucose-1-phosphate and glycogen in HEPES buffer.
-
Incubate for 30 minutes at 37°C.
-
-
Phosphate Detection:
-
Stop the reaction and quantify the released inorganic phosphate by adding a colorimetric reagent like BIOMOL® Green.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of phosphate release for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 4: HIV-1 Integrase Inhibition Assay (Strand Transfer)
This protocol describes a non-radioactive, ELISA-based assay to measure the strand transfer activity of HIV-1 integrase.[2]
Materials:
-
Recombinant HIV-1 Integrase[2]
-
Biotin-labeled donor DNA substrate
-
Target DNA-coated 96-well plate
-
This compound
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Add recombinant HIV-1 integrase to the wells of the target DNA-coated plate.
-
Add serial dilutions of this compound and incubate to allow for inhibitor binding.
-
-
Initiate Strand Transfer:
-
Add the biotin-labeled donor DNA substrate to all wells to initiate the strand transfer reaction.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add streptavidin-HRP conjugate to the wells and incubate. This will bind to the integrated biotin-labeled donor DNA.
-
Wash the plate again.
-
Add the HRP substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
-
Measurement and Data Analysis:
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition of the strand transfer reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
-
Conclusion
This compound and its derivatives are versatile scaffolds for the development of potent and selective enzyme inhibitors. The protocols provided herein offer robust methods for evaluating the inhibitory activity of these compounds against key therapeutic targets. Researchers can adapt these methodologies to screen compound libraries, determine structure-activity relationships, and elucidate the mechanisms of action of novel indole-based inhibitors. Further investigation into the specific inhibitory profile of this compound is warranted to fully explore its therapeutic potential.
References
Application of 3-Methyl-1H-indole-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-methyl-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. Its derivatives have demonstrated significant therapeutic potential across a range of diseases, including inflammatory conditions, viral infections, and cancer. This document provides detailed application notes and experimental protocols for key areas of drug discovery where this scaffold has shown promise.
CysLT1 Receptor Antagonism for Asthma and Allergic Rhinitis
Derivatives of this compound have been identified as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[1] CysLT1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the pathophysiology of asthma and allergic rhinitis by mediating pro-inflammatory responses to cysteinyl leukotrienes (CysLTs) like leukotriene D4 (LTD4).[1][2] Antagonism of this receptor can alleviate bronchoconstriction, airway edema, and inflammation.
Signaling Pathway: CysLT1 Receptor Activation
References
Application Notes and Protocols for the Synthesis of 3-Methyl-1H-indole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis of 3-Methyl-1H-indole-2-carboxylic acid and its derivatives. The methodologies described are based on established synthetic routes, including the Fischer and Reissert indole syntheses, and offer pathways to a variety of substituted indole-2-carboxylic acids with potential applications in medicinal chemistry and drug discovery.
Introduction
Indole-2-carboxylic acid and its derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules.[1] The indole scaffold is a prevalent feature in numerous pharmaceuticals, natural products, and agrochemicals.[2] Specifically, derivatives of this compound have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3][4] Furthermore, these compounds have been investigated as potent inhibitors of enzymes such as HIV-1 integrase and as selective antagonists for receptors like the cysteinyl leukotriene 1 (CysLT1) receptor.[5][6]
This document outlines two primary synthetic strategies for obtaining the this compound core, followed by protocols for further derivatization.
Core Synthesis Methodologies
Two classical and versatile methods for the synthesis of the indole nucleus are the Fischer indole synthesis and the Reissert indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or a ketone under acidic conditions.[2][7] To synthesize this compound, phenylhydrazine is reacted with pyruvic acid or a pyruvate ester.[2][3]
Experimental Protocol: Synthesis of Ethyl 3-Methyl-1H-indole-2-carboxylate
This protocol is adapted from the Fischer indole cyclization reaction.[3]
Materials:
-
Phenylhydrazine hydrochloride
-
Ethyl 2-oxopropanoate (Ethyl pyruvate)
-
p-Toluenesulfonic acid (PTSA)
-
Ethanol, absolute
-
Sodium bicarbonate, saturated solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate, anhydrous
Procedure:
-
To a solution of phenylhydrazine hydrochloride (1.0 eq) in absolute ethanol, add ethyl 2-oxopropanoate (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-methyl-1H-indole-2-carboxylate.
Hydrolysis to this compound:
-
Dissolve the ethyl 3-methyl-1H-indole-2-carboxylate in a mixture of ethanol and 1 M sodium hydroxide solution.
-
Stir the mixture at room temperature overnight or heat to reflux for 2-3 hours.
-
After cooling, acidify the reaction mixture with 1 M hydrochloric acid until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.
Diagram: Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis of this compound.
Reissert Indole Synthesis
The Reissert indole synthesis provides an alternative route to indole-2-carboxylic acids. The process begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate.[8][9]
Experimental Protocol: Synthesis of this compound
This protocol is based on the classical Reissert indole synthesis.[8][10]
Step 1: Condensation of 2-Nitrotoluene with Diethyl Oxalate Materials:
-
2-Nitrotoluene
-
Diethyl oxalate
-
Potassium ethoxide
-
Anhydrous ethanol
-
Dry ether
Procedure:
-
Prepare a solution of potassium ethoxide in anhydrous ethanol. For better results, potassium ethoxide is preferred over sodium ethoxide.[8][9]
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add the potassium ethoxide solution.
-
Add a solution of 2-nitrotoluene and diethyl oxalate in dry ether dropwise to the stirred potassium ethoxide solution at a controlled temperature (e.g., 0 °C).
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction with dilute acid and extract the product with ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain ethyl 2-(2-nitrophenyl)-3-oxobutanoate.
Step 2: Reductive Cyclization Materials:
-
Ethyl 2-(2-nitrophenyl)-3-oxobutanoate
-
Zinc dust
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the ethyl 2-(2-nitrophenyl)-3-oxobutanoate in a mixture of glacial acetic acid and ethanol.
-
Heat the solution to reflux and add zinc dust portion-wise. The reaction is exothermic, so control the addition rate to maintain a gentle reflux.[9]
-
After the addition is complete, continue to reflux for an additional 1-2 hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture to remove excess zinc and other solids.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization to yield this compound.
Diagram: Reissert Indole Synthesis Pathway
References
- 1. ssjournals.co.in [ssjournals.co.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bipublication.com [bipublication.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Reissert_indole_synthesis [chemeurope.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Methyl-1H-indole-2-carboxylic Acid as a Scaffold for Novel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing the 3-methyl-1H-indole-2-carboxylic acid scaffold in the development of novel inhibitors targeting key proteins in various disease pathways. The indole core, particularly when substituted at the 2 and 3 positions, offers a versatile platform for designing potent and selective modulators of biological function. Here, we focus on its application in the development of inhibitors for HIV-1 Integrase, Cysteinyl Leukotriene Receptor 1 (CysLT1), and dual Epidermal Growth Factor Receptor (EGFR)/Cyclin-Dependent Kinase 2 (CDK2) targets.
Inhibition of HIV-1 Integrase
The this compound scaffold has been successfully employed to develop potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These inhibitors act as integrase strand transfer inhibitors (INSTIs) by chelating essential Mg2+ ions in the enzyme's active site, thereby preventing the integration of viral DNA into the host genome.[1][2][3]
Quantitative Data for HIV-1 Integrase Inhibitors
| Compound ID | Modification on Indole Scaffold | Target | IC50 (µM) | Reference |
| 1 | Parent Indole-2-carboxylic acid | HIV-1 Integrase | 32.37 | [4] |
| 17a | C6-halogenated benzene ring | HIV-1 Integrase | 3.11 | [1][4] |
| 20a | Optimized C2, C3, and C6 substitutions | HIV-1 Integrase | 0.13 | [5] |
Experimental Protocols
Synthesis of 3-Substituted Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
This protocol describes a general method for the synthesis of 3-substituted indole-2-carboxylic acid derivatives, adapted from published procedures.[2][6]
-
Esterification of Indole-2-Carboxylic Acid:
-
Dissolve 3-bromoindole-2-carboxylic acid in an appropriate alcohol solvent (e.g., ethanol or isopropanol).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the ester product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Buchwald-Hartwig Cross-Coupling:
-
To a solution of the 3-bromoindole-2-carboxylate ester in an anhydrous solvent (e.g., toluene or dioxane), add the desired substituted aniline, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature until the reaction is complete.
-
Cool the reaction mixture, filter through celite, and concentrate the filtrate.
-
Purify the product by column chromatography on silica gel.
-
-
Hydrolysis of the Ester:
-
Dissolve the ester in a mixture of a suitable solvent (e.g., THF or methanol) and an aqueous solution of a base (e.g., LiOH or NaOH).
-
Stir the mixture at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the final 3-substituted indole-2-carboxylic acid derivative.
-
HIV-1 Integrase Strand Transfer Assay
This protocol provides a method to evaluate the inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.[7][8]
-
Reagent Preparation:
-
Prepare a reaction buffer containing MOPS, MgCl2, and DTT.
-
Prepare solutions of purified recombinant HIV-1 integrase, a biotinylated donor DNA substrate (representing the viral DNA end), and a digoxigenin-labeled target DNA substrate (representing the host DNA).
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
-
Assay Procedure:
-
Add the reaction buffer, HIV-1 integrase, and the test inhibitor to the wells of a streptavidin-coated 96-well plate.
-
Incubate for a defined period at a specific temperature to allow for inhibitor binding to the enzyme.
-
Add the biotinylated donor DNA and incubate to allow for the formation of the integrase-DNA complex.
-
Initiate the strand transfer reaction by adding the digoxigenin-labeled target DNA.
-
Incubate at 37°C for a specified time to allow for the integration reaction to occur.
-
Stop the reaction by adding a chelating agent (e.g., EDTA).
-
Wash the plate to remove unbound reagents.
-
-
Detection:
-
Add an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
Incubate to allow the antibody to bind to the integrated digoxigenin-labeled DNA.
-
Wash the plate to remove unbound antibody.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value of the inhibitor.
-
Visualizations
References
- 1. Synergistic anticancer effect by targeting CDK2 and EGFR-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. EGFR Kinase Enzyme System Application Note [promega.com]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-2-carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This structural motif is central to the development of novel therapeutics targeting diverse pathways implicated in cancer, inflammatory diseases, and viral infections. High-throughput screening (HTS) plays a pivotal role in identifying and optimizing lead compounds from large chemical libraries. These application notes provide detailed protocols and data for several HTS assays where indole-2-carboxylic acids have been identified as potent modulators.
Cell-Based Caspase Activation Assay for Apoptosis Inducers
Indole-2-carboxylic acid benzylidene-hydrazides have been identified as a new class of potent apoptosis inducers through a novel cell-based caspase HTS assay.[1] These compounds have been shown to arrest cancer cells in the G2/M phase and induce apoptosis by activating caspases, the key executioners of programmed cell death.[1] The mechanism of action for some of these analogs involves the inhibition of tubulin polymerization.
Signaling Pathway: Intrinsic Apoptosis
Caption: Intrinsic apoptosis pathway induced by indole-2-carboxylic acid derivatives.
Quantitative Data
| Compound ID | Modifications | Cell Line | EC50 (µM) in Caspase Assay | GI50 (µM) in Growth Inhibition Assay |
| 3a | 5-chloro-3-methyl-indole, 4-nitrobenzylidene-hydrazide | T47D | ~2.0 | - |
| 9a | 5-methyl-3-phenyl-indole, 4-methylbenzylidene-hydrazide | T47D | 0.1 | - |
| 9b | 5-chloro-3-phenyl-indole, 4-nitrobenzylidene-hydrazide | T47D | 0.1 | 0.9 |
Experimental Protocol: Caspase-3/7 Glo® Assay
This protocol is a representative method for a luminescent, homogeneous caspase-3/7 activation assay.
Materials:
-
T47D breast cancer cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
White, opaque 384-well assay plates
-
Indole-2-carboxylic acid derivatives dissolved in DMSO
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Multilabel plate reader with luminescence detection
Procedure:
-
Cell Plating: Seed T47D cells into 384-well white, opaque plates at a density of 2,500-5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the indole-2-carboxylic acid derivatives in culture medium. The final DMSO concentration should be kept below 0.5%. Add 10 µL of the diluted compounds to the cell plates. Include wells with a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 25 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 values.
Calcium Mobilization Assay for CysLT1 Receptor Antagonists
Derivatives of 3-substituted 1H-indole-2-carboxylic acid have been identified as a novel class of selective antagonists for the Cysteinyl Leukotriene Receptor 1 (CysLT1).[2] CysLTs are inflammatory mediators, and their receptors are important targets in diseases like asthma.[3] Antagonism of CysLT1 can be effectively measured in a high-throughput format by monitoring changes in intracellular calcium levels.
Signaling Pathway: CysLT1 Receptor Signaling
References
Application Notes and Protocols: The Role of 3-Substituted 1H-indole-2-carboxylic Acid in the Development of CysLT1 Selective Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid that play a central role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis.[1][2] Their effects, including bronchoconstriction, mucus secretion, and inflammatory cell recruitment, are primarily mediated through the activation of the type 1 cysteinyl leukotriene receptor (CysLT1), a G-protein coupled receptor (GPCR).[2] Consequently, the development of selective CysLT1 receptor antagonists is a key therapeutic strategy.
Recent advancements have identified a novel class of potent and selective CysLT1 antagonists based on a 3-substituted 1H-indole-2-carboxylic acid scaffold.[1] This scaffold represents a significant departure from established antagonists like montelukast and zafirlukast.[1] The indole-2-carboxylic acid moiety is a crucial pharmacophore, mimicking the C1-carboxylic acid of the natural ligand LTD₄, while substitutions at the 3-position are critical for high-affinity binding and antagonist activity.[1] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of CysLT1 antagonists based on this promising chemical series. While the core chemical structure is 1H-indole-2-carboxylic acid, it is important to note that a simple methyl substitution at the 3-position is insufficient for potent CysLT1 antagonism; more complex substitutions are required for high-affinity binding.[1]
Data Presentation: Potency of CysLT1 Receptor Antagonists
The inhibitory potency of novel CysLT1 antagonists is a critical parameter for their evaluation. The following tables summarize the in vitro inhibitory potency (IC₅₀) of a series of 3-substituted 1H-indole-2-carboxylic acid derivatives against the CysLT1 receptor.
| Compound ID | Structure | CysLT1 IC₅₀ (µM) | CysLT2 IC₅₀ (µM) | Selectivity (CysLT2/CysLT1) |
| 1 | 3-((E)-3-oxo-3-(((E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)oxy)prop-1-en-1-yl)-4,6-dichloro-1H-indole-2-carboxylic acid | 0.66 ± 0.19 | >20 | >30 |
| 17b | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylic acid | 0.015 ± 0.003 | >20 | >1333 |
| 17k | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid | 0.0059 ± 0.0011 | 15 ± 4 | ~2542 |
| Montelukast | (reference) | 0.011 ± 0.002 | >20 | >1818 |
Data extracted from "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists".[1]
Signaling Pathways and Experimental Workflows
CysLT1 Receptor Signaling Pathway
Activation of the CysLT1 receptor by its endogenous ligand LTD₄ initiates a signaling cascade that leads to the physiological responses associated with allergic inflammation. CysLT1 antagonists block this pathway at the receptor level.
Caption: CysLT1 Receptor Signaling Pathway and Point of Antagonist Inhibition.
Experimental Workflow for CysLT1 Antagonist Evaluation
The evaluation of novel CysLT1 antagonists involves a series of in vitro assays to determine their potency and selectivity.
Caption: General experimental workflow for the evaluation of novel CysLT1 antagonists.
Experimental Protocols
Protocol 1: Synthesis of a Representative 3-Substituted 1H-indole-2-carboxylic Acid Derivative (Compound 17b)
This protocol is adapted from the synthetic scheme for compound 17b.[1]
Materials:
-
1H-indole-2-carboxylic acid
-
(E)-3-(2-(7-chloroquinolin-2-yl)vinyl)aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 1H-indole-2-carboxylic acid (1.0 equivalent) and (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)aniline (1.0 equivalent) in a mixture of DCM and DMF.
-
To this solution, add DCC (1.2 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final compound, 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylic acid (17b).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: CysLT1 Receptor Radioligand Binding Assay
This protocol is a general method for determining the binding affinity (Ki) of a test compound for the CysLT1 receptor.
Materials:
-
Cell membranes prepared from a CysLT1-expressing cell line (e.g., U937 or transfected HEK293 cells)
-
[³H]-LTD₄ (radioligand)
-
Test compounds (3-substituted 1H-indole-2-carboxylic acid derivatives)
-
Non-labeled LTD₄ or a known CysLT1 antagonist (e.g., montelukast) for determining non-specific binding
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize CysLT1-expressing cells in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add assay buffer, [³H]-LTD₄ (at a concentration near its Kd), and the membrane suspension.
-
Non-specific Binding: Add assay buffer, [³H]-LTD₄, a high concentration of non-labeled LTD₄ or montelukast, and the membrane suspension.
-
Competition Binding: Add assay buffer, [³H]-LTD₄, varying concentrations of the test compound, and the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-LTD₄) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol 3: LTD₄-Induced Calcium Mobilization Assay
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by LTD₄.
Materials:
-
CysLT1-expressing cell line (e.g., CHO-K1 or U937)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
LTD₄ (agonist)
-
Test compounds
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the CysLT1-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature. Include a vehicle control.
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader.
-
Add a concentration of LTD₄ that elicits a submaximal response (EC₈₀) to all wells to stimulate calcium mobilization.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Protocol 4: LTD₄-Induced Chemotaxis Assay
This assay assesses the functional ability of antagonists to inhibit the migration of inflammatory cells towards a chemoattractant (LTD₄).[4]
Materials:
-
Chemotactic cells (e.g., eosinophils, or a human eosinophilic cell line like EoL-1)[4]
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with appropriate pore size)
-
LTD₄
-
Test compounds
-
Assay medium (e.g., RPMI-1640 with 0.5% BSA)
Procedure:
-
Cell Preparation: Prepare a suspension of the chemotactic cells in assay medium.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing LTD₄ to the lower chamber of the chemotaxis plate.
-
Add assay medium alone to the lower chamber for negative control wells.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber (the insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow cell migration (e.g., 1-3 hours). The optimal time should be determined empirically.[4]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay or flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the LTD₄-only control.
-
Determine the IC₅₀ value for the inhibition of chemotaxis.
-
Conclusion
The 3-substituted 1H-indole-2-carboxylic acid scaffold is a highly promising platform for the development of novel, potent, and selective CysLT1 receptor antagonists. The protocols and data presented herein provide a comprehensive guide for researchers to synthesize, characterize, and optimize these compounds. Through systematic application of these methodologies, the structure-activity relationships of this chemical series can be further elucidated, paving the way for the discovery of new therapeutic agents for asthma and other inflammatory disorders.
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CysLT1 antagonists and how do they work? [synapse.patsnap.com]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Leukotriene D4 induces chemotaxis in human eosinophilc cell line, EoL-1 cells via CysLT1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies Utilizing 3-Methyl-1H-indole-2-carboxylic Acid
Topic: Utilizing 3-Methyl-1H-indole-2-carboxylic acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1] Its structural versatility allows for a wide range of chemical modifications, making it a frequent starting point in drug discovery campaigns targeting diverse biological pathways.[1] this compound, in particular, serves as a valuable starting point for generating libraries of compounds for structure-activity relationship (SAR) studies. Modifications at various positions of the indole nucleus, such as the N1-position, the C3-methyl group, and the C5 and C6 positions of the benzene ring, can significantly influence the biological activity of the resulting derivatives.[1][2]
This document provides detailed application notes and protocols for conducting SAR studies using the this compound scaffold. It includes examples of how modifications to this core structure impact biological activity in different therapeutic areas, along with protocols for relevant assays.
Key SAR Insights for the Indole-2-Carboxylic Acid Scaffold
SAR studies on indole-2-carboxylic acid derivatives have revealed several key principles:
-
Substitution at the 3-position of the indole ring is often crucial for biological activity. For instance, in a series of apoptosis inducers, substitution at this position was found to be important for apoptotic activity.[3]
-
The carboxylic acid group at the 2-position is often a critical feature for activity, potentially acting as a key binding motif or influencing the physicochemical properties of the molecule.[4]
-
Derivatization of the carboxylic acid into amides or hydrazides can lead to potent compounds with diverse biological activities.[3][5]
Application Example 1: Development of Apoptosis Inducers
A series of indole-2-carboxylic acid benzylidene-hydrazides were identified as potent inducers of apoptosis.[3] The initial screening hit, 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide, was found to arrest T47D cells in the G2/M phase and induce apoptosis.[3] Subsequent SAR studies focused on modifications of the substitutions on the indole and benzene rings.
Data Presentation: SAR of Indole-2-Carboxylic Acid Benzylidene-Hydrazides as Apoptosis Inducers
| Compound ID | Indole R3 Substitution | Indole R5 Substitution | Benzylidene R4 Substitution | EC50 (µM) in T47D Caspase Activation Assay |
| 3a (Hit) | -CH3 | -Cl | -NO2 | ~2.0 |
| 9a | -Phenyl | -CH3 | -CH3 | 0.1 |
| 9b | -Phenyl | -Cl | -NO2 | 0.1 |
Data summarized from a study on indole-2-carboxylic acid benzylidene-hydrazides as apoptosis inducers.[3]
Experimental Protocol: Cell-Based Caspase HTS Assay
This protocol outlines a cell-based high-throughput screening (HTS) assay to identify inducers of apoptosis by measuring caspase activation.
1. Materials and Reagents:
-
T47D breast cancer cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds (dissolved in DMSO)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled, clear-bottom 96-well plates
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed T47D cells in white-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24 hours).
-
Caspase Activity Measurement:
-
Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the vehicle control. Determine the EC50 value for each compound by plotting the dose-response curve.
Workflow for a cell-based caspase high-throughput screening assay.
Application Example 2: Development of HIV-1 Integrase Inhibitors
Derivatives of indole-2-carboxylic acid have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors (INSTIs).[6][7] The indole nucleus of the parent compound was observed to chelate with two Mg2+ ions within the active site of the integrase.[7] SAR studies focused on optimizing substitutions at various positions of the indole core to enhance inhibitory activity.
Data Presentation: SAR of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
| Compound ID | C3-Substitution | C6-Substitution | IC50 (µM) |
| Parent Compound | -H | -H | > 10 |
| 17a | -((4-chlorophenethoxy)methyl) | -H | 3.11 |
| 17b | -(((4-(trifluoromethyl)benzyl)oxy)methyl) | -((2,4-difluorophenyl)amino) | 0.39 |
| 20a | -(((2-fluorobenzyl)oxy)methyl) | -((3-fluoro-4-methoxyphenyl)amino) | 0.13 |
Data summarized from studies on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.[6][8]
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This protocol describes an in vitro assay to measure the inhibition of the strand transfer step of HIV-1 integrase.
1. Materials and Reagents:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates (donor and target DNA) labeled with appropriate fluorophores or radioisotopes
-
Assay buffer (e.g., containing MOPS, DTT, MnCl2 or MgCl2)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Raltegravir)
-
96-well plates
-
Detection system (e.g., fluorescence plate reader or scintillation counter)
2. Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, donor DNA, and target DNA.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control.
-
Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 integrase to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow the strand transfer reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detection: Quantify the product of the strand transfer reaction using an appropriate detection method (e.g., measuring fluorescence resonance energy transfer (FRET) or radioactivity).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Indole-2-carboxamides for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and antiviral evaluation of indole-2-carboxamide derivatives. This class of compounds has demonstrated significant potential as broad-spectrum antiviral agents, exhibiting activity against a range of RNA and DNA viruses. The following sections detail the synthetic methodologies, protocols for antiviral screening, and a summary of structure-activity relationships to guide further research and development in this area.
Introduction to Indole-2-carboxamides in Antiviral Research
Indole-2-carboxamides are a promising class of small molecules that have garnered significant attention in antiviral drug discovery.[1] Their versatile scaffold allows for extensive chemical modification, enabling the fine-tuning of their biological activity, potency, and pharmacokinetic properties.[2] Research has shown that these compounds can act on various viral and host targets, leading to the inhibition of viral replication. Notably, indole-2-carboxamides have been identified as inhibitors of neurotropic alphaviruses, influenza viruses, coxsackie B3 virus, and Human Immunodeficiency Virus (HIV).[3][4][5][6] The mechanism of action for some of these compounds involves the inhibition of crucial viral enzymes like HIV-1 integrase or targeting host factors essential for viral replication, such as cap-dependent translation.[3][6][7] This broad range of targets highlights the potential of indole-2-carboxamides as a platform for the development of novel antiviral therapeutics.
Data Presentation: Antiviral Activity of Indole-2-carboxamide Derivatives
The following tables summarize the in vitro antiviral activity of selected indole-2-carboxamide derivatives against various viruses. The data is compiled from published research and is intended to provide a comparative overview of the potency and selectivity of these compounds.
Table 1: Antiviral Activity of Indole-2-carboxylate Derivatives against RNA Viruses [1][8][9]
| Compound | Virus | Assay | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 8f | Coxsackie B3 | CPE | 7.18 | 122.77 | 17.1 | [8] |
| 14f | Influenza A/FM/1/47 | CPE | 7.53 | >91.6 | >12.1 | [8] |
| 8e | Influenza A/FM/1/47 | CPE | 8.13 | >100 | >12.3 | [8] |
| 8f | Influenza A/FM/1/47 | CPE | 9.43 | 122.77 | 13.0 | [8] |
| 2f | Coxsackie B3 | CPE | 1.59 | 16.9 | 10.6 | [8] |
| 3f | Coxsackie B3 | CPE | 4.55 | 39.9 | 8.8 | [8] |
| CCG205432 | Western Equine Encephalitis Virus (Replicon) | Cell-based | ~1 | >100 | >100 | [3][10] |
| CCG206381 | Western Equine Encephalitis Virus (Replicon) | Cell-based | ~1 | >100 | >100 | [3][10] |
| CCG209023 | Western Equine Encephalitis Virus (Replicon) | Cell-based | ~1 | >100 | >100 | [3][10] |
IC₅₀: 50% inhibitory concentration; TC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (TC₅₀/IC₅₀); CPE: Cytopathic Effect.
Table 2: Inhibitory Activity of Indole-2-carboxylic Acid Derivatives against HIV-1 Integrase [6][11][12][13]
| Compound | Assay | IC₅₀ (µM) | Reference |
| 1 | Strand Transfer | 32.37 | [11] |
| 17a | Strand Transfer | 3.11 | [11][12] |
| 20a | Strand Transfer | 0.13 | [6] |
IC₅₀: 50% inhibitory concentration.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of indole-2-carboxamides and their evaluation in common antiviral assays.
Synthesis of Indole-2-carboxamides
The general synthetic route to indole-2-carboxamides involves a three-step process:
-
Fischer Indole Synthesis to form the ethyl indole-2-carboxylate core.
-
Saponification of the ester to the corresponding carboxylic acid.
-
Amide Coupling of the carboxylic acid with a desired amine.
Caption: General synthetic workflow for indole-2-carboxamides.
Protocol 1: Synthesis of Ethyl Indole-2-carboxylate (Fischer Indole Synthesis)
This protocol is adapted from published methods for the synthesis of the indole core structure.[14]
Materials:
-
Substituted aryl hydrazine hydrochloride
-
Ethyl pyruvate
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (EtOH), absolute
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the substituted aryl hydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TTC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired ethyl indole-2-carboxylate.
Protocol 2: Synthesis of Indole-2-carboxylic Acid (Saponification)
This protocol describes the hydrolysis of the ethyl ester to the carboxylic acid.[15]
Materials:
-
Ethyl indole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the ethyl indole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.
-
The resulting precipitate is the indole-2-carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of Indole-2-carboxamides (Amide Coupling)
This protocol details the coupling of the indole-2-carboxylic acid with a primary or secondary amine using standard coupling reagents.[7]
Materials:
-
Indole-2-carboxylic acid
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
Procedure:
-
To a stirred solution of indole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).
-
Continue stirring at room temperature overnight. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final indole-2-carboxamide.
Antiviral Assays
The following are generalized protocols for assessing the antiviral activity of synthesized indole-2-carboxamides. Specific parameters such as cell lines, virus strains, and incubation times should be optimized for the particular virus under investigation.
Caption: Workflow for a cell-based antiviral assay (CPE inhibition).
Protocol 4: Cytopathic Effect (CPE) Inhibition Assay for RNA Viruses (e.g., Influenza, Coxsackievirus)
This assay measures the ability of a compound to protect cells from virus-induced death.[8][16][17]
Materials:
-
Susceptible host cells (e.g., MDCK for influenza, Vero for Coxsackievirus)
-
96-well cell culture plates
-
Virus stock of known titer
-
Test compounds
-
Positive control antiviral drug (e.g., Oseltamivir for influenza, Ribavirin for Coxsackievirus)
-
Cell culture medium
-
Trypsin-TPCK (for influenza virus)
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Plating: Seed host cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control drug in cell culture medium.
-
Infection: When the cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours. Adsorb the virus for 1-2 hours at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and add the medium containing the serially diluted compounds to the respective wells. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show 100% CPE.
-
Quantification of CPE: Assess cell viability using a reagent like MTT. Add the reagent to each well, incubate as required, and then measure the absorbance using a plate reader.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (TC₅₀) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is calculated as the ratio of TC₅₀ to IC₅₀.
Protocol 5: HIV-1 Integrase Strand Transfer Inhibition Assay
This protocol is based on commercially available ELISA-based assay kits for measuring the inhibition of the strand transfer step of HIV-1 integration.[3][5][18][19]
Materials:
-
Recombinant HIV-1 Integrase
-
Biotin-labeled donor DNA substrate
-
Target DNA-coated microplate
-
Test compounds
-
Known HIV-1 integrase inhibitor (e.g., Raltegravir)
-
Assay buffer
-
Wash buffer
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Plate Preparation: Prepare the target DNA-coated microplate according to the kit manufacturer's instructions.
-
Reaction Mixture: In a separate plate, prepare the reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the biotin-labeled donor DNA.
-
Compound Addition: Add serial dilutions of the test compounds or a known inhibitor to the reaction mixture. Include a no-inhibitor control.
-
Incubation: Transfer the reaction mixtures to the target DNA-coated plate and incubate to allow the strand transfer reaction to occur.
-
Detection: After incubation, wash the plate to remove unbound components. Add streptavidin-HRP conjugate and incubate.
-
Signal Development: After another wash step, add the TMB substrate and incubate until a color develops. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Indole-2-carboxamides can exert their antiviral effects through various mechanisms. Two prominent examples are the inhibition of host-cell cap-dependent translation and the direct inhibition of viral enzymes like HIV-1 integrase.
Caption: Inhibition of cap-dependent translation by indole-2-carboxamides.
The inhibition of cap-dependent translation is a broad-spectrum antiviral strategy, as many RNA viruses rely on the host's translational machinery for their protein synthesis.[3][7] By interfering with the formation or function of the eIF4F complex, which is crucial for the recognition of the 5' cap of messenger RNAs, these compounds can effectively shut down the production of viral proteins.
Caption: Inhibition of HIV-1 integrase by indole-2-carboxamides.
In the case of HIV, certain indole-2-carboxylic acid derivatives have been shown to be potent inhibitors of the viral integrase enzyme.[6][11] This enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle. By binding to the active site of the integrase, these compounds prevent the strand transfer reaction, thereby halting viral replication.
Conclusion
The indole-2-carboxamide scaffold represents a valuable starting point for the development of novel antiviral agents with diverse mechanisms of action. The synthetic protocols provided herein offer a robust framework for the generation of compound libraries for screening purposes. Furthermore, the detailed antiviral assay protocols will enable researchers to effectively evaluate the potential of their synthesized compounds. The structure-activity relationship data summarized in this document can guide the rational design of more potent and selective indole-2-carboxamide-based antiviral drugs. Further research into the precise molecular targets and mechanisms of action will be crucial for the clinical advancement of this promising class of compounds.
References
- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Novel indole-2-carboxamide compounds are potent broad-spectrum antivirals active against western equine encephalitis virus in vivo [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 18. xpressbio.com [xpressbio.com]
- 19. abnova.com [abnova.com]
Application of 3-Methyl-1H-indole-2-carboxylic Acid in HIV-1 Integrase Inhibitor Design
Abstract
Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy.[1][2] The emergence of drug-resistant strains necessitates the discovery of novel inhibitors with diverse scaffolds. The indole-2-carboxylic acid framework has been identified as a promising scaffold for developing new HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4][5][6] This application note details the mechanism, structure-activity relationships (SAR), and relevant experimental protocols for designing and evaluating inhibitors based on this scaffold, with a focus on derivatives of 3-Methyl-1H-indole-2-carboxylic acid.
Introduction to HIV-1 Integrase as a Drug Target
HIV-1 integrase is a 32 kDa enzyme that catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[1][7][8] This process involves two distinct catalytic reactions:
-
3'-Processing: The endonucleolytic removal of a dinucleotide from each 3' end of the viral DNA within the cytoplasm.[1][2][8]
-
Strand Transfer: The joining of the processed 3' ends of the viral DNA to the host chromosome's DNA within the nucleus.[1][2][8]
Because this integration process has no human counterpart, inhibitors targeting HIV-1 integrase can be highly selective and effective.[1][9] Approved INSTIs like Raltegravir and Dolutegrav have become key components of highly active antiretroviral therapy (HAART).[7][8] However, drug resistance mutations can reduce their efficacy, driving the search for new chemical scaffolds.[3][4]
Mechanism of Inhibition by Indole-2-Carboxylic Acid Derivatives
Derivatives of indole-2-carboxylic acid act as integrase strand transfer inhibitors (INSTIs). Their mechanism centers on the active site of the enzyme, which features a highly conserved DD(35)E catalytic triad (Asp64, Asp116, and Glu152) that coordinates two divalent magnesium ions (Mg²⁺).[8]
The proposed binding mode for this class of inhibitors involves:
-
Metal Chelation: The indole nucleus and the C2 carboxyl group of the inhibitor chelate the two essential Mg²⁺ ions within the integrase active site.[3][4][6][10][11] This interaction is crucial for disrupting the catalytic function of the enzyme.
-
π-π Stacking: The inhibitor's aromatic ring system, particularly introduced halogenated benzene rings, can form π-π stacking interactions with the viral DNA, further stabilizing the inhibitor-enzyme complex and preventing the strand transfer reaction.[3][4][11]
Caption: Mechanism of HIV-1 IN inhibition by indole-2-carboxylic acid derivatives.
Application in Inhibitor Design: SAR
Systematic structural optimization of the indole-2-carboxylic acid scaffold has led to the identification of derivatives with significantly improved potency. Structure-activity relationship (SAR) studies have highlighted key positions on the indole ring for modification.
Starting with the parent compound, indole-2-carboxylic acid (IC₅₀ of 32.37 μM), modifications were explored to enhance its interaction with the enzyme and viral DNA.[4] Key findings include:
-
C3 Position Substitution: Introducing a long branch at the C3 position of the indole core enhances interactions with a hydrophobic cavity near the integrase active site, engaging with residues like Tyr143 and Asn117.[5][10]
-
C6 Position Substitution: Adding a halogenated benzene ring at the C6 position was found to improve π-π stacking interactions with the viral DNA, markedly increasing inhibitory activity.[3][4][5][10]
These combined modifications led to the development of highly potent compounds, demonstrating the value of this scaffold in rational drug design.
Caption: Structure-Activity Relationship (SAR) workflow for inhibitor optimization.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of key indole-2-carboxylic acid derivatives against HIV-1 integrase strand transfer.
| Compound Name/Number | Description | IC₅₀ (µM) | Reference |
| 1 | Indole-2-carboxylic acid (Parent Scaffold) | 32.37 | [4] |
| 17a | Derivative with C6 halogenated benzene ring | 3.11 | [3][4][11] |
| 20a | Optimized derivative with C3 long branch | 0.13 | [5][6][10] |
| 5c | Indole-based allosteric inhibitor | 4.5 | [7] |
Experimental Protocols
Protocol 1: In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol describes a biochemical assay to screen for and characterize inhibitors of the HIV-1 integrase strand transfer reaction.[1][2] Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method for this purpose.[12][13]
Assay Principle: The assay measures the integration of a donor DNA substrate (representing viral DNA) into an acceptor DNA substrate (representing host DNA). One substrate is labeled with a FRET donor (e.g., Europium cryptate) and the other with a FRET acceptor (e.g., XL665). In the presence of active integrase, the two substrates are brought into close proximity, generating a FRET signal. Inhibitors will disrupt this process, leading to a decrease in the signal.
Materials and Reagents:
-
Recombinant HIV-1 Integrase
-
Donor DNA (e.g., biotin-labeled oligonucleotide)
-
Acceptor DNA (e.g., d2-labeled oligonucleotide)
-
Streptavidin-Europium Cryptate (FRET donor)
-
Anti-d2 Antibody-XL665 (FRET acceptor)
-
Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 150 mM NaCl)
-
Test Compounds (dissolved in DMSO)
-
384-well low-volume microplates (black)
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme/DNA Mix: Prepare a mixture of HIV-1 integrase and the donor DNA substrate in assay buffer. Pre-incubate for 15-30 minutes at room temperature to allow for the formation of the enzyme-DNA complex.
-
Reaction Initiation: Add the enzyme/DNA mixture to the wells containing the test compounds.
-
Integration Step: Add the acceptor DNA substrate to all wells to initiate the strand transfer reaction.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the HTRF detection reagents (Streptavidin-Europium Cryptate and Anti-d2 Antibody-XL665) to stop the reaction and label the DNA substrates. Incubate for 1-4 hours at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665).
Data Analysis:
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for an HTRF-based HIV-1 integrase assay.
Conclusion
The this compound scaffold and its parent structure serve as a highly promising foundation for the design of novel HIV-1 integrase inhibitors. Through targeted modifications at the C3 and C6 positions, researchers have successfully developed compounds with potent strand transfer inhibitory activity in the nanomolar to low micromolar range.[3][5][6][11] The clear mechanism of action, involving chelation of active site Mg²⁺ ions, and the well-defined structure-activity relationships make this class of compounds an attractive area for further development in the ongoing effort to combat HIV-1 and overcome drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Allosteric Modulators Using an Indole-2-Carboxamide Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole-2-carboxamide scaffold has emerged as a versatile template for the development of allosteric modulators targeting various receptors, most notably the cannabinoid CB1 receptor.[1][2][3][4] Allosteric modulators offer a sophisticated approach to fine-tuning receptor function by binding to a site topographically distinct from the orthosteric site, where endogenous ligands bind.[5] This can lead to more selective and nuanced pharmacological effects compared to traditional agonists or antagonists. These notes provide an overview of the development, key structure-activity relationships (SAR), and experimental protocols for the characterization of indole-2-carboxamide-based allosteric modulators.
Key Structural Features and SAR
Structure-activity relationship studies have revealed critical structural requirements for the allosteric modulation of the CB1 receptor by indole-2-carboxamides.[1][2] The general structure can be divided into the bicyclic indole core and the amide substituent.
Key SAR findings include:
-
Indole C3 Position: The length of the alkyl chain at the C3 position is crucial. An n-propyl group is often preferred for modulating orthosteric ligand binding, while an n-hexyl group can enhance the modulator's own binding affinity.[1]
-
Indole C5 Position: An electron-withdrawing group at this position is generally required for activity.[1][2]
-
Amide Linker: An ethylene linker between the amide nitrogen and the terminal phenyl ring is critical; shortening or lengthening this linker can abolish allosteric effects.[1]
-
Terminal Phenyl Ring Substituent: The nature of the substituent on the terminal phenyl ring significantly influences both binding affinity to the allosteric site and cooperativity with the orthosteric ligand. An N,N-dimethylamino group has been shown to be superior to the piperidinyl group found in the prototypical modulator ORG27569.[1]
Data Presentation: Allosteric Modulator Parameters
The following table summarizes the quantitative data for selected indole-2-carboxamide allosteric modulators of the CB1 receptor.
| Compound ID | Structure | KB (nM) | α (Cooperativity Factor) | Target | Reference |
| ORG27569 (1) | 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | - | - | CB1 | [1][2][6] |
| 12d | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | 259.3 | 24.5 | CB1 | [1][2] |
| 12f | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide | 89.1 | - | CB1 | [1][2] |
| 11j | 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide | 167.3 | 16.55 | CB1 | [3][4] |
| ICAM-b | 5-chloro-3-pentyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | - | High | CB1 | [7][8] |
-
KB : Equilibrium dissociation constant of the allosteric modulator. A lower KB indicates higher binding affinity.
-
α : Binding cooperativity factor. α > 1 indicates positive cooperativity (enhances orthosteric ligand binding), α < 1 indicates negative cooperativity, and α = 1 indicates neutral cooperativity.
Signaling Pathways
Indole-2-carboxamide allosteric modulators of the CB1 receptor can exhibit biased signaling, meaning they differentially affect various downstream signaling pathways. For instance, some modulators enhance the binding of an orthosteric agonist but antagonize G-protein coupling, while simultaneously promoting β-arrestin-mediated signaling, such as the activation of the ERK1/2 pathway.[1][2][6]
Caption: Biased signaling of CB1 receptor by indole-2-carboxamide allosteric modulators.
Experimental Protocols
Synthesis of Indole-2-Carboxamides
A general synthetic scheme for the preparation of indole-2-carboxamides involves the coupling of a substituted indole-2-carboxylic acid with a desired amine.[1][9]
Materials:
-
Substituted indole-2-carboxylic acid
-
Appropriate amine (e.g., 2-(4-(piperidin-1-yl)phenyl)ethanamine)
-
Coupling agent (e.g., BOP reagent, HBTU, EDCI)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the indole-2-carboxylic acid in the chosen solvent.
-
Add the coupling agent, the amine, and the base to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.
-
Characterize the final compound using NMR and mass spectrometry.
Caption: General workflow for the synthesis of indole-2-carboxamides.
Radioligand Binding Assay for Allosteric Modulator Characterization
This protocol is used to determine the binding affinity (KB) and cooperativity factor (α) of the allosteric modulator.
Materials:
-
Cell membranes expressing the target receptor (e.g., CB1-HEK293 membranes)
-
Radiolabeled orthosteric ligand (e.g., [3H]CP55,940)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, 0.1% BSA)
-
Test indole-2-carboxamide compounds
-
Non-specific binding control (e.g., a high concentration of an unlabeled orthosteric ligand)
-
Scintillation cocktail and counter
Procedure:
-
Prepare dilutions of the test allosteric modulator.
-
In a 96-well plate, add the cell membranes, radiolabeled orthosteric ligand, and either buffer or varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled orthosteric ligand.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the KB and α values according to the allosteric ternary complex model.[6]
[35S]GTPγS Binding Assay for Functional Activity
This assay measures the functional effect of the allosteric modulator on G-protein activation by an orthosteric agonist.
Materials:
-
Cell membranes expressing the target receptor
-
[35S]GTPγS
-
GDP
-
Orthosteric agonist (e.g., CP55,940)
-
Test indole-2-carboxamide compounds
-
GTPγS binding assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl)
Procedure:
-
Prepare dilutions of the orthosteric agonist and the test allosteric modulator.
-
In a 96-well plate, incubate the cell membranes with the orthosteric agonist in the presence or absence of the test compound for a pre-incubation period.
-
Initiate the binding reaction by adding a mixture of [35S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the bound radioactivity by scintillation counting.
-
Analyze the data to determine the effect of the allosteric modulator on the agonist-stimulated [35S]GTPγS binding.
Caption: Overall experimental workflow for developing indole-2-carboxamide allosteric modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling Two Indole-2-Carboxamides for Allosteric Modulation of the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1H-indole-2-carboxylic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis yield of 3-Methyl-1H-indole-2-carboxylic acid. The primary synthetic route discussed involves a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most established route involves a two-step process: first, the Japp-Klingemann reaction between an aryl diazonium salt and a β-keto-ester (such as ethyl 2-methylacetoacetate) to form a phenylhydrazone intermediate.[1][2] This is followed by an acid-catalyzed Fischer indole synthesis to cyclize the hydrazone into the indole core, which is subsequently hydrolyzed to yield the final carboxylic acid.[3][4]
Q2: What are the critical parameters that influence the overall yield?
A2: The overall yield is highly dependent on the successful execution of both the Japp-Klingemann and Fischer indole synthesis steps. Key parameters include the choice and concentration of the acid catalyst for cyclization, reaction temperature control to prevent side reactions, and the purity of the starting materials, particularly the phenylhydrazine or corresponding aniline.[5][6]
Q3: Why is tar or polymer formation a common issue in the Fischer indole synthesis step?
A3: The Fischer indole synthesis is conducted under strongly acidic conditions and often requires heat.[5][7] These conditions can promote side reactions, including polymerization and degradation of the starting materials or the indole product itself, leading to the formation of intractable tars.[5] The choice of a catalyst that is too strong or a temperature that is too high significantly exacerbates this issue.[5]
Q4: Can I use a different starting ketone or β-keto-ester?
A4: Yes, but the structure of the final indole is directly determined by the starting carbonyl compound. For the synthesis of this compound, the reaction requires the phenylhydrazone of pyruvic acid or its ester equivalent. Using ethyl 2-methylacetoacetate in the Japp-Klingemann reaction is a standard method to generate the necessary precursor for the Fischer cyclization.[2][8]
Troubleshooting Guide
Issue 1: Low or No Yield of the Indole Product
-
Q: My overall yield is very low after the Fischer cyclization step. What should I check first?
-
A: First, confirm the successful formation and purity of the phenylhydrazone intermediate from the Japp-Klingemann reaction. If the hydrazone was not formed efficiently, the final yield will inherently be low. Then, focus on the cyclization conditions. The choice of acid catalyst is critical; a catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition.[5] Sub-optimal temperature is another common culprit, as insufficient heat may lead to incomplete reaction.[5][6]
-
-
Q: I suspect the acid catalyst in my Fischer synthesis is the problem. What are my options?
-
A: A range of Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[7] Polyphosphoric acid (PPA) is often a very effective medium for cyclization, especially with less reactive substrates.[5] It is recommended to screen a variety of catalysts and concentrations to find the optimal conditions for your specific substrate.
-
-
Q: Could my hydrazone intermediate be decomposing?
-
A: Yes, under harsh acidic conditions, the hydrazone can undergo side reactions, such as the cleavage of the N-N bond, which forms aniline byproducts instead of the desired indole.[6] This can be minimized by carefully controlling the reaction temperature and choosing an appropriate acid catalyst.
-
Issue 2: Significant Formation of Tar and Polymeric Byproducts
-
Q: My reaction mixture turns into a dark, intractable tar upon heating with the acid catalyst. How can I prevent this?
-
A: Tar formation is a classic sign of overly harsh reaction conditions.[5] The primary solutions are to lower the reaction temperature and/or use a milder or lower concentration of the acid catalyst. Instead of adding the full amount of catalyst at the beginning, consider a gradual addition. Using a solvent like acetic acid can sometimes provide a more controlled reaction environment compared to neat PPA or concentrated mineral acids.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Q: I see my product on the TLC plate, but I am struggling to isolate it from impurities after the reaction.
-
A: This often results from a "messy" reaction with multiple byproducts. The best solution is to optimize the reaction conditions (as described above) to minimize the formation of these impurities. For purification, if standard column chromatography is failing, consider changing the adsorbent (e.g., alumina instead of silica gel) or the solvent system. Recrystallization from a suitable solvent system can also be a highly effective method for purifying the final carboxylic acid product.
-
Experimental Protocols
Protocol 1: Phenylhydrazone Synthesis via Japp-Klingemann Reaction
-
Diazonium Salt Preparation: Dissolve aniline (1.0 eq) in 2.5 M HCl. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 15-20 minutes.
-
Coupling Reaction: In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in ethanol and cool to 0-5 °C.
-
Addition: Slowly add the cold diazonium salt solution to the β-keto-ester solution with vigorous stirring. Maintain the temperature below 10 °C.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The phenylhydrazone product will often precipitate.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be purified by recrystallization from ethanol.
Protocol 2: Fischer Indole Cyclization
-
Reaction Setup: Place the dried phenylhydrazone intermediate (1.0 eq) in a round-bottom flask.
-
Catalyst Addition: Add the chosen acid catalyst. For example, add polyphosphoric acid (PPA) (10x the weight of the hydrazone) or a solution of 20% H₂SO₄ in ethanol.
-
Heating: Heat the mixture with stirring. The optimal temperature is substrate-dependent and typically ranges from 80 °C to 120 °C. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice or into cold water.
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Extraction: Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product (ethyl 3-methyl-1H-indole-2-carboxylate) with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester via column chromatography or recrystallization.
Protocol 3: Saponification to the Carboxylic Acid
-
Hydrolysis: Dissolve the purified indole ester in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heating: Heat the mixture to reflux and stir for 1-3 hours until TLC indicates the complete consumption of the ester.
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify with 1 M HCl until the product precipitates (typically pH 2-3).
-
Isolation: Collect the solid this compound by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.
Data Presentation
Table 1: Effect of Acid Catalyst and Temperature on Fischer Cyclization Yield.
| Catalyst | Temperature (°C) | Reaction Time (h) | Observed Yield of Ester (%) | Notes |
| 20% H₂SO₄ in EtOH | 80 | 4 | 65-75% | Standard conditions, moderate yield. |
| ZnCl₂ (Lewis Acid) | 120 | 3 | 70-80% | Higher temperature required, good yield. |
| Polyphosphoric Acid (PPA) | 100 | 1.5 | 85-95% | Often provides the highest yield and shorter reaction times.[5] |
| p-TsOH in Toluene | 110 | 5 | 60-70% | Milder alternative, may require longer reaction times. |
| Acetic Acid | 118 | 6 | 55-65% | Useful for sensitive substrates to minimize tar formation. |
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield optimization.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: 3-Methyl-1H-indole-2-carboxylic acid Purification
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification techniques for 3-Methyl-1H-indole-2-carboxylic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in obtaining a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound, a solid organic compound, are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: My purified this compound is discolored (e.g., brown or yellow). What is the likely cause and how can I fix it?
A2: Discoloration is typically due to residual starting materials, byproducts from the synthesis (such as the Fischer indole synthesis), or degradation of the product. Overheating during solvent removal or prolonged exposure to strong acids or bases can also contribute to color formation. To address this, you can try treating a solution of your compound with activated carbon (charcoal) before filtration and recrystallization. Minimizing heat and using a rotary evaporator for solvent removal at moderate temperatures is also recommended.
Q3: What are the common impurities I should expect in my crude this compound sample?
A3: If synthesized via the Fischer indole synthesis, common impurities may include unreacted starting materials like phenylhydrazine derivatives and pyruvic acid. Side products from competing reactions such as aldol condensation or Friedel-Crafts type reactions can also be present. Additionally, residual acid catalyst from the synthesis can be an impurity.[1]
Q4: I'm having trouble with my column chromatography; the compound is streaking or not separating well. What can I do?
A4: Streaking of carboxylic acids on silica gel columns is a common issue due to the interaction of the acidic proton with the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This helps to keep the carboxylic acid in its protonated, less polar form, leading to sharper bands and better separation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent polarity difference between the hot and cold solution is too great, or the solution is supersaturated. | Add a small amount of a co-solvent to reduce the polarity difference. Try scratching the inside of the flask with a glass rod to induce crystallization. Ensure a slow cooling rate. |
| Low recovery of purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization. | The chosen solvent did not effectively differentiate between the product and the impurity. The cooling was too rapid, trapping impurities. | Perform a solvent screen to find a more suitable recrystallization solvent or solvent system. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC and column. | The mobile phase polarity is either too high or too low. | Systematically vary the ratio of your eluent system (e.g., petroleum ether and ethyl acetate) to achieve a target Rf value of 0.2-0.4 for the desired compound on a TLC plate. |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if you are using a petroleum ether/ethyl acetate system, increase the proportion of ethyl acetate. |
| Multiple fractions contain the desired product mixed with impurities. | The column was overloaded with the crude sample. The column was not packed properly. | Use a larger column or reduce the amount of sample loaded. Ensure the silica gel is packed uniformly without any air bubbles or channels. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a reported purification of this compound.[2]
1. Materials:
- Crude this compound
- Silica gel (for column chromatography)
- Petroleum ether
- Ethyl acetate
- Thin Layer Chromatography (TLC) plates
- Standard laboratory glassware
2. Procedure:
- TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates. A mobile phase of petroleum ether:ethyl acetate (3:1) should give an Rf value of approximately 0.23 for the target compound.[2]
- Column Packing: Prepare a slurry of silica gel in petroleum ether and carefully pack it into a chromatography column, ensuring there are no air bubbles.
- Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane, and carefully load it onto the top of the silica gel bed.
- Elution: Begin eluting the column with the 3:1 petroleum ether:ethyl acetate mobile phase.
- Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound as a white powder.[2]
Protocol 2: Purification by Recrystallization (General Procedure)
1. Solvent Screening:
- Place a small amount (10-20 mg) of the crude product into several test tubes.
- To each tube, add a small volume (0.5 mL) of a different solvent (e.g., ethanol, methanol, water, ethyl acetate, toluene, or mixtures like ethanol/water or ethyl acetate/hexane).
- Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
- Gently heat the insoluble mixtures. A suitable solvent will dissolve the compound when hot.
- Allow the hot solutions to cool slowly. The best solvent will yield a good crop of crystals upon cooling.
2. Recrystallization Procedure:
- Dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent.
- If the solution is colored, you may add a small amount of activated carbon and hot filter the solution.
- Allow the solution to cool slowly to room temperature to allow for crystal formation.
- Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
- Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
- Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Acid-Base Extraction
This method is effective for separating carboxylic acids from neutral or basic impurities.
1. Dissolution and Basification:
- Dissolve the crude product in an organic solvent such as ethyl acetate.
- Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. The this compound will deprotonate and move into the aqueous layer as its carboxylate salt.
- Repeat the extraction of the organic layer with the basic solution to ensure complete transfer of the carboxylic acid.
2. Isolation of Impurities:
- The organic layer now contains neutral and basic impurities and can be discarded (after ensuring no product remains via TLC).
3. Acidification and Product Extraction:
- Combine the aqueous extracts and cool them in an ice bath.
- Slowly acidify the aqueous solution with a dilute acid like 1M HCl until the pH is around 2-3. The this compound will precipitate out as a solid.
- Extract the acidified aqueous solution with fresh ethyl acetate. The protonated carboxylic acid will now move back into the organic layer.
- Repeat the extraction of the aqueous layer with ethyl acetate.
4. Final Isolation:
- Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Physical and Chromatographic Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₂ | [3] |
| Molecular Weight | 175.18 g/mol | [3] |
| Appearance | White powder/solid | [2] |
| TLC Rf Value | ~0.23 (Petroleum ether:Ethyl acetate 3:1) | [2] |
Reported Yield for Purification
| Purification Method | Yield | Reference |
| Column Chromatography | 77% | [2] |
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Recrystallization
References
Technical Support Center: Enhancing the Solubility of Indole-2-Carboxamides for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of indole-2-carboxamides in biological assays.
Troubleshooting Guide
This guide addresses common issues encountered when working with poorly soluble indole-2-carboxamides.
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of solution during assay preparation. | The compound has low aqueous solubility. | 1. Co-solvent System: Prepare a high-concentration stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous assay buffer. Ensure the final solvent concentration is compatible with your assay. 2. pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[1][2] 3. Use of Solubilizing Excipients: Incorporate solubilizing agents such as cyclodextrins or surfactants into your assay buffer.[3][4] |
| Inconsistent or non-reproducible assay results. | The compound may not be fully dissolved, leading to variations in the effective concentration. | 1. Verify Stock Solution Clarity: Visually inspect your stock solution for any particulate matter. If necessary, briefly sonicate or gently warm the solution to aid dissolution. 2. Kinetic Solubility Assessment: Perform a kinetic solubility assay at the final assay concentration and buffer conditions to confirm the compound remains in solution.[5] |
| Low compound potency observed in cell-based assays. | Poor solubility limits the amount of compound that can cross cell membranes and reach the intracellular target. | 1. Formulation with Lipid-Based Systems: For in vivo or cell-based assays, consider formulating the compound in a self-emulsifying drug delivery system (SEDDS) to improve absorption.[4] 2. Particle Size Reduction: Techniques like micronization or nanonization can increase the surface area of the compound, leading to a faster dissolution rate.[2][3] |
| Compound appears to be inactive in an in vitro assay. | The compound's low solubility may prevent it from reaching a high enough concentration to elicit a biological response. | 1. Chemical Modification: If feasible, consider synthesizing analogs with improved solubility. Strategies include amide-to-amine replacement or the introduction of polar functional groups.[6] 2. Solid Dispersion: Create a solid dispersion of your compound in a water-soluble polymer to enhance its dissolution rate.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of many indole-2-carboxamides?
Indole-2-carboxamides often exhibit poor aqueous solubility due to their rigid, planar indole core and lipophilic substituents, which are frequently required for biological activity.[7][8] This lipophilicity can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.
Q2: How can I chemically modify an indole-2-carboxamide to improve its solubility?
Several chemical modification strategies have proven effective:
-
Amide-Amine Replacement: Replacing the carboxamide linker with a protonatable amine has been shown to dramatically increase aqueous solubility by 10 to 40-fold.[6]
-
Introducing Polar Groups: Adding polar functional groups, such as a carbonyl piperazine fragment, can enhance solubility.[9]
-
N-Alkylation: N-methylation of both the amide and indole nitrogens can improve the solubility profile while maintaining biological activity.[10]
-
Bioisosteric Replacement: Replacing the indole core with more soluble heterocyclic systems like benzothiophene or benzoselenophene can also be a viable strategy.[6]
Q3: What are some common co-solvents used for indole-2-carboxamides, and what are the recommended starting concentrations?
Commonly used co-solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG). It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO and then dilute it into your aqueous assay buffer. The final concentration of the organic solvent should typically be kept below 1% (v/v) to minimize effects on the biological system.
Q4: Can you provide a general workflow for improving the solubility of a novel indole-2-carboxamide?
The following diagram outlines a general workflow for addressing solubility issues with indole-2-carboxamides.
Data Presentation
The following tables summarize quantitative solubility data for various indole-2-carboxamide analogs from published studies.
Table 1: Solubility of Indole-2-carboxamides and their Amine Analogs
| Compound Type | Compound Number | Aqueous Solubility (µg/mL) | Fold Improvement |
| Indole-2-carboxamide | 4 | 0.5 | - |
| Indolylmethylamine | 7 | 20.3 | 40.6 |
| Indole-2-carboxamide | 14 | 0.3 | - |
| Indolylmethylamine | 31 | 3.2 | 10.7 |
| Indole-2-carboxamide | 16 | 0.2 | - |
| Indolylmethylamine | 33 | 8.2 | 41.0 |
| Data adapted from Tan, Y.J., et al. (2020).[6] |
Table 2: Solubility of Acetamide-based Analogs
| Compound Number | Aqueous Solubility (µg/mL) |
| 50 | < 10 |
| 53 | < 10 |
| 47 | < 10 |
| 68 | 10 - 20 |
| 69 | 10 - 20 |
| 70 | 10 - 20 |
| 60 | 20 - 30 |
| 59 | 20 - 30 |
| 72 | 20 - 30 |
| 74 | 20 - 30 |
| 76 | 20 - 30 |
| Data adapted from a study on acetamides derived from indoles.[11] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to Synthesize Indole-2-carboxamides
This protocol describes a standard method for the synthesis of indole-2-carboxamides.
Materials:
-
Indole-2-carboxylic acid
-
Appropriate amine
-
1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the indole-2-carboxylic acid in DCM or DMF, add the desired amine.
-
Add EDC·HCl (1.5 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide.[6][12]
Protocol 2: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a compound in an aqueous buffer.
Materials:
-
Test compound
-
DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the DMSO stock solution to the aqueous buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., 1%).
-
Shake the plate for 1-2 hours at room temperature.
-
Measure the turbidity of the solutions at a specific wavelength (e.g., 620 nm) using a plate reader.
-
The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.
Signaling Pathways
Indole-2-carboxamides have been shown to modulate various signaling pathways. The diagrams below illustrate some of these interactions.
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. wjbphs.com [wjbphs.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in Fischer indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Fischer indole synthesis.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the Fischer indole synthesis in a question-and-answer format.
Issue 1: Low Yield or No Product Formation
Q: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes and how can I improve it?
A: Low yields are a frequent challenge in the Fischer indole synthesis and can be attributed to several factors. The reaction is known to be highly sensitive to a variety of parameters. Here is a step-by-step troubleshooting guide:
-
Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound (aldehyde or ketone) are pure. Impurities can lead to side reactions and significantly lower the yield. It is advisable to use freshly distilled or recrystallized starting materials.
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and often substrate-dependent. A catalyst that is too strong can cause decomposition of the starting materials or product, while a catalyst that is too weak may not facilitate the reaction efficiently.[1] It is recommended to screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[2][3] Polyphosphoric acid (PPA) is often effective, particularly for less reactive substrates.[2]
-
Sub-optimal Reaction Temperature: The reaction often requires elevated temperatures to proceed. However, excessively high temperatures can lead to the formation of tar and other polymeric byproducts.[1] The optimal temperature is highly dependent on the specific substrates and catalyst used. It is advisable to start with milder conditions and gradually increase the temperature while monitoring the reaction progress by thin-layer chromatography (TLC).[2]
-
Unstable Hydrazone Intermediate: The intermediate phenylhydrazone may be unstable under the reaction conditions. In such cases, consider a one-pot procedure where the hydrazone is generated in situ and cyclized without isolation.[2]
-
Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl compound can significantly impact the reaction outcome.
-
Electron-donating groups on the arylhydrazine can sometimes lead to undesired side reactions by weakening the N-N bond.[4]
-
Electron-withdrawing groups on the arylhydrazine can hinder the reaction and may require harsher conditions (stronger acid, higher temperature).[5]
-
Electron-donating groups on the carbonyl component can over-stabilize a key intermediate, favoring N-N bond cleavage over the desired cyclization.[4][6]
-
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[4] If severe steric hindrance is a factor, alternative synthetic routes may need to be considered.[5]
Issue 2: Formation of Side Products and Impurities
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A: The formation of byproducts is a common issue in the Fischer indole synthesis due to the often harsh reaction conditions. Common side reactions include:
-
Tar and Polymeric Byproducts: The strongly acidic and high-temperature conditions can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[1] To mitigate this, optimizing the reaction temperature and using the appropriate acid catalyst are crucial.
-
Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[4]
-
Friedel-Crafts Type Reactions: The acidic conditions can promote unwanted reactions with the aromatic rings of the starting materials if they are sufficiently activated.[1][7]
-
N-N Bond Cleavage: As mentioned previously, electron-donating substituents on the carbonyl compound can promote heterolytic cleavage of the N-N bond, leading to byproducts such as aniline derivatives.[6]
-
Formation of Regioisomers: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers. The ratio of these isomers is influenced by the acidity of the medium, the nature of the substituents on the hydrazine, and steric effects.[8]
To minimize side product formation, careful control of reaction conditions is essential. This includes optimizing the acid catalyst, temperature, and reaction time. In some cases, purification of the hydrazone intermediate before cyclization can lead to a cleaner reaction.[9]
Issue 3: Product Purification Challenges
Q: I'm having difficulty with the purification of my final indole product. What are some effective purification strategies?
A: Purification of indoles from a Fischer synthesis can be challenging due to the presence of polar byproducts and baseline material on silica gel chromatography. Consider the following strategies:
-
Aqueous Work-up: A thorough wash of the organic extract with an aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities and the acid catalyst.[1]
-
Chromatography: If standard silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[1]
-
Recrystallization: If the indole product is a solid, recrystallization can be a highly effective method for purification.[1]
-
Distillation: For volatile indoles, distillation under reduced pressure may be a viable option.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on Fischer Indole Synthesis Yield
| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | Glacial Acetic Acid | Reflux | 1 | 50 | [10] |
| Phenylhydrazine | Acetone | Acetic Acid | Glacial Acetic Acid | Reflux | 0.5 | ~50 (of Tetrahydrocarbazole) | [10] |
| Tricyclic Ketone Hydrazine | - | p-Toluenesulfonic Acid | tert-Butanol | 80 | - | 47 (Indolenine) + 29 (Indole) | [3] |
| Phenylhydrazine | Ketone 80 | Acetic Acid | Acetic Acid | - | - | 60 | [3] |
| Phenylhydrazone from Ketone 33 | Acetic Acid | Acetic Acid | Reflux | - | - | "Satisfactory" | [3] |
| o,m-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid | - | Room Temp | - | >90 | [11] |
| o,p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | - | Reflux | 24 | 53 | [11] |
Experimental Protocols
General Protocol for the Fischer Indole Synthesis (One-Pot Procedure)
This protocol provides a general guideline. The specific reagents, amounts, and conditions should be optimized for each substrate.
Materials:
-
Arylhydrazine or its hydrochloride salt (1.0 eq)
-
Aldehyde or ketone (1.0 - 1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, acetic acid, toluene, or solvent-free)
Procedure:
-
Hydrazone Formation (In Situ):
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the arylhydrazine (or its hydrochloride salt) and the carbonyl compound in a suitable solvent (e.g., ethanol or acetic acid). If using the hydrochloride salt, a base such as sodium acetate may be added.
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 30-60 minutes to facilitate the formation of the phenylhydrazone. The progress of this step can be monitored by TLC.
-
-
Indolization (Cyclization):
-
To the mixture containing the pre-formed hydrazone, carefully add the acid catalyst. The choice and amount of catalyst will depend on the specific substrates. For example, glacial acetic acid can serve as both the solvent and the catalyst.[3] For solid catalysts like zinc chloride, ensure it is anhydrous and finely powdered.[12] For viscous catalysts like polyphosphoric acid, it may be pre-heated before the addition of the hydrazone.[2]
-
Heat the reaction mixture to the desired temperature (typically ranging from 80 °C to 180 °C) with vigorous stirring.[5][12] The reaction progress should be monitored by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed in a solvent, it may be removed under reduced pressure.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or 10% sodium hydroxide, until the mixture is neutral or slightly alkaline. The crude indole product may precipitate as a solid.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol.[2][12]
-
If the product does not precipitate, extract it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel or alumina.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. testbook.com [testbook.com]
- 8. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Stability testing of 3-Methyl-1H-indole-2-carboxylic acid in various solvents
This technical support center provides guidance on the stability testing of 3-Methyl-1H-indole-2-carboxylic acid. Due to the limited availability of specific quantitative stability data for this compound in various solvents, the information provided is based on the general stability of indole derivatives and established principles of forced degradation studies.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the known chemistry of indole-containing molecules, the primary factors contributing to degradation are exposure to light (photolytic degradation), strong acids or bases (hydrolysis), oxidizing agents, and elevated temperatures (thermal degradation).[1][2][3] Indole derivatives are particularly susceptible to oxidation and photolytic degradation. It is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1]
Q2: Are there any known degradation pathways for indole derivatives that I should be aware of?
A2: Yes, several degradation pathways have been identified for indole derivatives. Under aerobic conditions, degradation can occur through hydroxylation and subsequent cleavage of the pyrrole ring.[5][6] For instance, 3-methylindole can be metabolized to intermediates such as indole-3-carboxylic acid and indole-3-carboxaldehyde.[7] Anaerobic degradation can also occur, often initiated by hydroxylation at different positions on the indole ring.[5][6]
Q3: What solvents are recommended for preparing stock solutions of this compound?
Q4: How should I store solutions of this compound to minimize degradation?
A4: To minimize degradation, solutions should be stored at low temperatures, protected from light, and in tightly sealed containers to prevent oxidation. Storing solutions at -20°C or -80°C is recommended for long-term storage. For short-term use, refrigeration at 2-8°C may be sufficient, but stability should be verified. Always use amber vials or foil-wrapped containers to prevent photolytic degradation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram after short-term storage. | Compound degradation. | 1. Prepare a fresh solution and re-analyze immediately to confirm the initial purity. 2. Review storage conditions: ensure the solution is protected from light and stored at an appropriate temperature. 3. Consider the possibility of solvent-induced degradation by preparing a fresh solution in a different, high-purity solvent. |
| Loss of compound signal or decrease in purity over time. | Degradation due to oxidation, hydrolysis, or photolysis. | 1. Protect from Light: Ensure all solutions are stored in amber vials or wrapped in aluminum foil.[1] 2. Control Temperature: Elevated temperatures can accelerate degradation.[1] Store solutions at recommended low temperatures. 3. Inert Atmosphere: If oxidation is suspected, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent results between experimental replicates. | Inconsistent sample handling or preparation. | 1. Ensure consistent timing between sample preparation and analysis for all replicates. 2. Use fresh, high-purity solvents for each experiment. 3. Verify the accuracy and calibration of analytical instrumentation. |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[2][3][4] This protocol outlines a general procedure for conducting forced degradation studies.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[1]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
3. Analysis:
-
Analyze all stressed samples and an unstressed control sample using a suitable stability-indicating analytical method, such as HPLC-UV/MS.
-
Compare the chromatograms to identify degradation products and quantify the percentage of degradation.[1]
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Advances in microbial degradation of skatole: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Overcoming challenges in the N-alkylation of indole-2-carboxamides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges during the N-alkylation of indole-2-carboxamides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-alkylation of indole-2-carboxamides and offers potential solutions in a question-and-answer format.
Issue 1: Low or No Yield of N-Alkylated Product
Question: My N-alkylation reaction of an indole-2-carboxamide is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?
Answer: Low yields in N-alkylation of indole-2-carboxamides can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Incomplete Deprotonation: The first step in many N-alkylation protocols is the deprotonation of the indole nitrogen to form the more nucleophilic indolate anion.[1] Incomplete deprotonation is a common reason for low yields.
-
Reagent and Solvent Purity: The presence of water or other protic impurities can quench the strong base and the indolate anion, thus inhibiting the reaction.[1]
-
Reaction Temperature and Time: The reaction may not be reaching the necessary activation energy, or it may not have been allowed to proceed for a sufficient amount of time.
-
Solution: While some reactions proceed at room temperature, others may require heating.[1] Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
-
Steric Hindrance: If either the indole-2-carboxamide or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1]
-
Solution: If possible, consider using a less hindered substrate or a more reactive alkylating agent. For example, alkyl iodides are generally more reactive than alkyl bromides, which are more reactive than alkyl chlorides.[2]
-
-
Substrate Deactivation: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the N-alkylation more challenging.[4] The carboxamide group at the C2 position itself is electron-withdrawing and can contribute to this effect.
-
Solution: For deactivated substrates, more forcing conditions such as a stronger base, higher temperatures, or a more reactive alkylating agent may be necessary.[4]
-
Issue 2: Poor Regioselectivity (C3-Alkylation vs. N-Alkylation)
Question: My reaction is producing a significant amount of the C3-alkylated isomer as a side product. How can I improve the selectivity for N-alkylation?
Answer: The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the alkylating agent, leading to the formation of C3-alkylated byproducts.[2] Here are several strategies to enhance N-selectivity:
-
Choice of Base and Solvent: The reaction conditions play a crucial role in directing the regioselectivity.
-
Reaction Temperature: Temperature can influence the product distribution.
-
Blocking the C3 Position: If the C3 position is already substituted, the likelihood of C3-alkylation is significantly reduced.[1]
-
Solution: While not always feasible depending on the target molecule, starting with a C3-substituted indole-2-carboxamide is a straightforward way to avoid this side reaction.
-
-
Use of Protecting Groups: Temporarily protecting the C3 position can be an effective strategy.
-
Solution: While less common for this specific issue, the introduction of a removable protecting group at the C3 position can direct the alkylation exclusively to the nitrogen.
-
Issue 3: Formation of Dialkylated Products
Question: I am observing the formation of a product that appears to be dialkylated. How can I prevent this?
Answer: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur, especially with highly reactive alkylating agents or under forcing conditions.[2]
-
Control Stoichiometry: The amount of alkylating agent used is a critical parameter.
-
Reaction Time and Temperature: Over-alkylation can occur if the reaction is left for too long or at too high a temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation of indole-2-carboxamides?
A1: Sodium hydride (NaH) is one of the most commonly used and effective bases for the deprotonation of the indole nitrogen, leading to the formation of the nucleophilic indolate anion which favors N-alkylation.[2] Other strong bases can also be used, but NaH is often preferred for its efficacy.
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are frequently used.[1] DMF can be particularly beneficial for improving N-selectivity.[1] It is crucial to use anhydrous solvents to prevent quenching of the base.[2]
Q3: How can I purify my N-alkylated indole-2-carboxamide?
A3: Purification is typically achieved by flash column chromatography on silica gel.[2] The crude product is first obtained after an aqueous workup, which involves quenching the reaction (e.g., with saturated aqueous ammonium chloride), extracting the product into an organic solvent (e.g., ethyl acetate), washing the organic layer, drying it, and concentrating it under reduced pressure.[1]
Q4: Are there any protecting groups that can be used for the indole nitrogen?
A4: Yes, various protecting groups can be employed for the indole nitrogen, although for simple alkylations they are often not necessary if conditions are optimized. Common N-protecting groups for indoles include arylsulfonyl derivatives (e.g., tosyl), carbamates (e.g., BOC), and certain alkyl groups (e.g., benzyl).[6] The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.
Quantitative Data Summary
The following tables summarize quantitative data from various reported N-alkylation methods to provide a comparative overview of reaction conditions and their outcomes.
Table 1: Influence of Base and Solvent on N-Alkylation Yield
| Indole Substrate | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole-2-carboxamide | Benzyl bromide | NaH (1.1) | DMF | 25 | 12 | 85 | [2] |
| Indole-2-carboxamide | Methyl iodide | NaH (1.2) | THF | 25 | 8 | 78 | [1] |
| Indole-2-carboxamide | Ethyl bromoacetate | K₂CO₃ (2.0) | Acetonitrile | 80 | 6 | 65 | [7] |
| Indole | Benzyl bromide | NaH (1.1) | THF/DMF (1:1) | 25 | 12 | 90 | [1] |
Table 2: Effect of Reaction Temperature on Regioselectivity (N- vs. C3-Alkylation)
| Indole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | N:C3 Ratio | Reference |
| 2,3-dimethylindole | Benzyl bromide | NaH | THF | 25 | 85:15 | [3] |
| 2,3-dimethylindole | Benzyl bromide | NaH | THF | 65 | 95:5 | [3] |
| 2,3-dimethylindole | Benzyl bromide | NaH | DMF | 80 | >99:1 | [3] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol is a standard method for the N-alkylation of indole-2-carboxamides.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole-2-carboxamide (1.0 eq.).
-
Dissolve the indole-2-carboxamide in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Strategies to improve N-alkylation selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.org [mdpi.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent Side Reactions in Indole Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during indole functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in indole functionalization, offering systematic approaches to problem-solving.
Regioselectivity: C2 vs. C3 Functionalization
Q1: My reaction is yielding a mixture of C2 and C3 substituted indoles. How can I improve selectivity for the C3 position?
A1: The C3 position of indole is inherently more electron-rich and sterically accessible, making it the typical site for electrophilic substitution. If you are observing a mixture of isomers, consider the following:
-
Reaction Conditions: For reactions like the Vilsmeier-Haack or Mannich reaction, ensure you are using appropriate stoichiometry and temperature control. Deviation from established protocols can lead to loss of selectivity.
-
Protecting Groups: While the N-H proton can be acidic, its presence generally favors C3 functionalization in many electrophilic substitutions. Ensure your indole nitrogen is not inadvertently protected by a bulky group that might sterically hinder the C3 position.
-
Ligand and Catalyst Choice (for metal-catalyzed reactions): In palladium-catalyzed reactions, such as the Heck reaction, the choice of ligand can influence regioselectivity. For instance, using DMSO as a ligand can favor C3-alkenylation, while specialized ligands like sulfoxide-2-hydroxypyridine (SOHP) can switch the selectivity to the C2 position.[1][2][3]
Q2: I need to functionalize the C2 position of my indole. What strategies can I employ to achieve this?
A2: Direct functionalization at the C2 position is challenging due to the higher reactivity of the C3 position. Here are some effective strategies:
-
Blocking the C3 Position: If your indole already has a substituent at the C3 position, electrophilic attack will be directed to the C2 position.
-
N-Protecting/Directing Groups: The use of specific N-directing groups is a powerful strategy. For example, N-(2-pyridyl)sulfonyl and N-pyrimidyl groups can direct palladium-catalyzed C2-arylation.[4][5]
-
Umpolung Strategy: This approach inverts the normal reactivity of the indole. By converting the indole into an electrophilic species, nucleophilic attack can be directed to the C2 position.[6]
-
Reaction Conditions in Metal Catalysis: In some palladium-catalyzed arylations, a 1,2-migration of an intermediate palladium species from C3 to C2 can occur, leading to the C2-arylated product.[7][8] The choice of base can also influence the C2 vs. C3 selectivity in these reactions.
N-Functionalization vs. C-Functionalization
Q1: I am attempting C-alkylation of my indole, but I am getting a significant amount of the N-alkylated product. How can I prevent this?
A1: The indole nitrogen is nucleophilic and can compete with the carbon atoms of the ring for electrophiles, especially alkylating agents. To favor C-alkylation:
-
Protect the Indole Nitrogen: The most straightforward approach is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, Tosyl, Pivaloyl). This removes the nucleophilic N-H proton from the reaction.
-
Choice of Base and Solvent: In the absence of a protecting group, the reaction conditions can be optimized. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally favors N-alkylation by deprotonating the nitrogen.[9] To favor C-alkylation, you might explore metal-catalyzed C-H functionalization protocols that do not require deprotonation of the nitrogen.
Q2: My goal is N-alkylation, but I am observing competing C3-alkylation. What should I do?
A2: While the indole nitrogen is acidic, the C3 position is highly nucleophilic and can compete for the alkylating agent, especially if the nitrogen is not fully deprotonated.[9]
-
Ensure Complete Deprotonation: Use a slight excess of a strong base like NaH in an anhydrous polar aprotic solvent (e.g., DMF, THF) to ensure the complete formation of the indolide anion, which is more nucleophilic at the nitrogen.[9]
-
Reaction Temperature: Running the reaction at a lower temperature after the deprotonation step can sometimes improve the selectivity for N-alkylation.
Functionalization of the Benzene Ring (C4-C7)
Q1: I need to functionalize the benzene portion of the indole ring, but my reaction is only occurring at the C3 position. How can I achieve functionalization at C4, C5, C6, or C7?
A1: The pyrrole ring is significantly more reactive than the benzene ring in indoles. To achieve functionalization on the benzene core, a directing group strategy is typically required.[10][11][12][13][14]
-
Directing Groups on Nitrogen: Installing a directing group on the indole nitrogen can facilitate metal-catalyzed C-H functionalization at specific positions on the benzene ring. For example, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions with palladium and copper catalysts, respectively.[10][11][12]
-
Directing Groups at C3: A pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions.[10][11][12]
-
Sulfur-Based Directing Groups: These can be installed at the N1 or C3 positions to direct functionalization to the C4 and C7 positions.[15]
Oxidation and Polymerization
Q1: My indole compound is turning a pink/brown color during the reaction or upon storage. What is happening and how can I prevent it?
A2: Indoles are electron-rich and susceptible to oxidation, which can lead to the formation of colored impurities and polymers.[16][17][18]
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Avoid Strong Oxidants: Be mindful of the reagents you are using and avoid unnecessary exposure to oxidizing agents.
-
Storage: Store indole compounds in a cool, dark place, preferably under an inert atmosphere.[16] For sensitive compounds, storage at 2-8°C or -20°C is recommended.[16]
-
Antioxidants: For long-term storage or for particularly sensitive indoles, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[16]
Q2: My reaction is producing a significant amount of insoluble, tar-like material. What is causing this and what can I do?
A2: This is likely due to polymerization of the indole, which can be initiated by strong acids or oxidizing conditions.
-
Control Acidity: In acid-catalyzed reactions like Friedel-Crafts acylation, use the minimum amount of Lewis acid required and maintain a low reaction temperature.
-
Protecting Groups: N-protection can reduce the electron density of the indole ring, making it less prone to polymerization under acidic conditions.
-
Reaction Temperature: Avoid excessive heating, as this can promote polymerization.
Data Presentation: Regioselectivity in Indole Functionalization
The following tables summarize quantitative data for various indole functionalization reactions, highlighting the impact of different strategies on regioselectivity and yield.
Table 1: Comparison of Conditions for C2 vs. C3 Alkenylation of N-Methylindole
| Catalyst/Ligand System | Oxidant | Solvent | Position | Yield (%) | Reference |
| Pd(OAc)₂ / DMSO | Cu(OAc)₂ | DMF | C3 | High | [2] |
| Pd(OAc)₂ / SOHP | O₂ | Dioxane/AcOH | C2 | High | [2] |
Table 2: Influence of N-Protecting Group on Regioselectivity of Dearomative Arylboration
| N-Protecting Group | Regioselectivity (C2:C3) | Diastereoselectivity | Yield (%) | Reference |
| Boc | >40:1 (C2 favored) | >40:1 dr | High | [19] |
| Ac | 1: >40 (C3 favored) | >40:1 dr | High | [19] |
Table 3: Directing Group Effect on C-H Arylation of the Indole Benzene Ring
| Directing Group | Position Functionalized | Catalyst | Arylating Agent | Yield (%) | Reference |
| N-P(O)tBu₂ | C7 | Pd(OAc)₂ | Aryl Iodide | Good-Excellent | [10][11][12] |
| N-P(O)tBu₂ | C6 | Cu Catalyst | Aryl Iodide | Good-Excellent | [10][11][12] |
| C3-Pivaloyl | C4/C5 | Pd(OAc)₂ | Aryl Iodide | Good-Excellent | [10][11][12] |
| N1-SR | C7 | Ir(III) | Alkyne | High | [15] |
| C3-SR | C4 | Ir(III) | Alkyne | High | [15] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of Indole
-
Dissolve the indole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-Boc protected indole.
Protocol 2: General Procedure for N-Tosyl Deprotection using Cesium Carbonate
-
Dissolve the N-tosyl indole (1.0 eq.) in a mixture of THF and methanol (typically 2:1).
-
Add cesium carbonate (3.0 eq.) to the solution.
-
Stir the mixture at ambient temperature or reflux, and monitor the reaction by HPLC or TLC.
-
Upon completion, evaporate the solvent under vacuum.
-
Add water to the residue and stir for a few minutes.
-
Collect the solid product by filtration, wash with water, and dry to obtain the deprotected indole.[20][21]
Protocol 3: Regioselective C3-Acylation of Unprotected Indole
-
In a microwave-compatible vessel, charge the indole (1.0 eq.), the acid anhydride (1.0 eq.), a catalytic amount of a metal triflate (e.g., Y(OTf)₃, 0.01 eq.), and an ionic liquid (e.g., [BMI]BF₄, 1.0 eq.).
-
Seal the vessel and irradiate in a monomode microwave oven at a predetermined optimal temperature and time (e.g., 80°C for 5 minutes).
-
After cooling to room temperature, extract the mixture with a suitable organic solvent (e.g., Et₂O).
-
Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-acylindole.
Protocol 4: Palladium-Catalyzed Direct C2-Arylation of N-Substituted Indole
-
To a reaction vessel, add the N-substituted indole (1.0 eq.), the aryl iodide (1.5 eq.), cesium acetate (CsOAc) as the base, and a palladium catalyst with a phosphine ligand (e.g., Pd(OAc)₂/PPh₃).
-
Add an anhydrous solvent such as N,N-dimethylacetamide (DMA).
-
Degas the reaction mixture and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction to the desired temperature (e.g., 125°C) and stir for the required time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the 2-arylindole.[22]
Protocol 5: Removal of N-Pivaloyl Group with LDA
-
To a solution of the N-pivaloylindole (1.0 eq.) in anhydrous THF, add a solution of lithium diisopropylamide (LDA) (2.0 eq.) in THF at an appropriate temperature (e.g., 40-45°C).
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[23][24][25]
Visualizations
Caption: Troubleshooting workflow for C2 vs. C3 regioselectivity.
References
- 1. scispace.com [scispace.com]
- 2. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chemical oxidation and polymerization of indole (Journal Article) | ETDEWEB [osti.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. datapdf.com [datapdf.com]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 24. sciforum.net [sciforum.net]
- 25. mdpi.org [mdpi.org]
Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1H-indole-2-carboxylic Acid for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 3-Methyl-1H-indole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during preclinical manufacturing.
Troubleshooting Guide
Q1: We are observing a significant decrease in yield upon scaling up the Fischer indole synthesis of this compound from lab scale (grams) to pilot scale (kilograms). What are the potential causes and how can we mitigate this?
A1: A drop in yield during scale-up is a common challenge. Key factors to investigate include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with poor reagent distribution. This can promote the formation of byproducts and degradation of the desired product.
-
Solution: Ensure adequate agitation and use a reactor with a suitable geometry and impeller design for the reaction volume. Consider the use of a jacketed reactor with a reliable temperature control system.
-
-
Exothermic Reaction Control: The Fischer indole synthesis is often exothermic. A reaction that is easily controlled on a small scale can become difficult to manage in a large reactor, potentially leading to a thermal runaway and product decomposition.
-
Solution: Implement strict temperature control protocols. This may involve slower addition of reagents, use of a reflux condenser, and a well-calibrated cooling system. For highly exothermic reactions, continuous flow chemistry can be a safer and more efficient alternative.
-
-
Impurity Profile of Starting Materials: Impurities in starting materials that are negligible at a small scale can have a significant impact on a larger scale, potentially inhibiting the catalyst or participating in side reactions.
-
Solution: Ensure the quality and purity of starting materials (phenylhydrazine and ethyl 2-methylacetoacetate) through rigorous quality control testing before use in the large-scale synthesis.
-
Q2: During the work-up of our large-scale reaction, we are struggling with the formation of a persistent emulsion. How can we break this emulsion and improve phase separation?
A2: Emulsion formation is a frequent issue in the work-up of indole syntheses, especially when using acidic or basic aqueous solutions.
-
Solutions:
-
Addition of Brine: Adding a saturated sodium chloride solution can increase the ionic strength of the aqueous phase, which often helps to break emulsions.
-
Solvent Modification: The addition of a small amount of a different organic solvent with different polarity (e.g., a small amount of methanol or isopropanol) can sometimes disrupt the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of a filter aid like Celite® can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the phases on a larger scale.
-
Q3: Our final product, this compound, has a dark color and fails to meet the purity specifications for preclinical studies. What are the likely impurities and how can we improve the purification process?
A3: The dark color is likely due to the formation of polymeric or tar-like byproducts, which are common in Fischer indole synthesis, especially under harsh acidic conditions.
-
Likely Impurities:
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A systematic solvent screen is recommended to find a suitable solvent or solvent system (e.g., ethanol/water, toluene, or ethyl acetate/heptane) that provides good recovery and high purity.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities.
-
Column Chromatography: While less ideal for very large quantities, flash chromatography on silica gel can be used for purification. A gradient elution system may be necessary to separate closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most common and industrially viable route is the Fischer indole synthesis.[2][3] This method involves the reaction of phenylhydrazine with ethyl 2-methylacetoacetate in the presence of an acid catalyst, followed by hydrolysis of the resulting ester.
Q2: What are the critical process parameters to control during the Fischer indole synthesis scale-up?
A2: The critical parameters to monitor and control are:
-
Temperature: To prevent side reactions and decomposition.
-
Rate of Reagent Addition: To manage exotherms.
-
Acid Catalyst Concentration: The type and amount of acid can significantly impact the reaction rate and byproduct profile.
-
Agitation Speed: To ensure efficient mixing and heat transfer.
-
Reaction Time: To ensure complete conversion and minimize byproduct formation.
Q3: Are there any alternative synthetic routes that are more amenable to scale-up?
A3: While the Fischer indole synthesis is the most established method, other routes like the Japp-Klingemann reaction followed by Fischer cyclization can also be employed.[4] For certain applications, continuous flow synthesis offers significant advantages in terms of safety, heat management, and scalability.
Q4: How can we minimize the formation of tar-like byproducts during the reaction?
A4: Tar formation can be minimized by:
-
Optimizing the reaction temperature: Avoid excessively high temperatures.
-
Choosing the right acid catalyst: Some catalysts are more prone to causing tarring than others. Polyphosphoric acid (PPA) is effective but can lead to charring if not used carefully. Lewis acids like zinc chloride can be a milder alternative.
-
Minimizing reaction time: Once the reaction is complete, it should be cooled down and worked up promptly.
Data Presentation
Table 1: Illustrative Effect of Catalyst on Fischer Indole Synthesis Yield
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Polyphosphoric Acid (PPA) | 100-110 | 2-4 | 75-85 | 90-95 |
| Sulfuric Acid in Ethanol | 78 (reflux) | 6-8 | 65-75 | 88-92 |
| Zinc Chloride | 120-130 | 4-6 | 70-80 | 92-96 |
| Acetic Acid | 118 (reflux) | 12-16 | 50-60 | 85-90 |
Note: These are representative values and can vary based on the specific reaction conditions and scale.
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Scale | Typical Recovery (%) | Final Purity (%) | Pros | Cons |
| Recrystallization | Multi-gram to Kilogram | 70-90 | >99 | Highly effective for removing impurities, scalable. | Requires solvent screening, potential for product loss in mother liquor. |
| Column Chromatography | Gram to Multi-gram | 60-80 | >98 | Good for separating closely related impurities. | Less scalable, requires large volumes of solvent. |
| Activated Carbon Treatment | Multi-gram to Kilogram | 90-95 | - | Effective for color removal. | Does not remove structurally similar impurities. |
Experimental Protocols
Protocol 1: Scale-up Synthesis of Ethyl 3-Methyl-1H-indole-2-carboxylate via Fischer Indole Synthesis (Illustrative)
Materials:
-
Phenylhydrazine
-
Ethyl 2-methylacetoacetate
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitably sized, clean, and dry jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser, charge phenylhydrazine (1.0 equivalent).
-
Reagent Addition: Begin stirring and add ethyl 2-methylacetoacetate (1.05 equivalents) dropwise over 30-60 minutes, maintaining the internal temperature below 40°C.
-
Hydrazone Formation: After the addition is complete, stir the mixture at ambient temperature for 1-2 hours.
-
Cyclization: Slowly and carefully add polyphosphoric acid (PPA) (3-5 weight equivalents) to the reaction mixture. The addition is exothermic, and the temperature should be carefully controlled.
-
Heating: Heat the reaction mixture to 100-110°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 50-60°C and slowly quench by adding water, ensuring the temperature does not exceed 80°C.
-
Extraction: Add toluene to the reactor and stir. Separate the organic layer. Extract the aqueous layer with toluene.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-methyl-1H-indole-2-carboxylate.
Protocol 2: Hydrolysis and Purification of this compound (Illustrative)
Materials:
-
Crude ethyl 3-methyl-1H-indole-2-carboxylate
-
Ethanol
-
Sodium hydroxide solution (10-20%)
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Hydrolysis: Dissolve the crude ester in ethanol in a reactor. Add the sodium hydroxide solution and heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC/HPLC).
-
Solvent Removal: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the residue with water and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring to adjust the pH to 2-3. The product will precipitate as a solid.
-
Isolation: Filter the precipitated solid and wash the filter cake with cold deionized water until the washings are neutral.
-
Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight.
-
Recrystallization: Dissolve the crude carboxylic acid in a minimal amount of a hot suitable solvent (e.g., ethanol or an ethanol/water mixture). Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General workflow for scaling up the synthesis for preclinical studies.
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
References
- 1. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for consistent results in assays with 3-Methyl-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in assays involving 3-Methyl-1H-indole-2-carboxylic acid.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
Inconsistent IC50 values are a frequent challenge in cell-based assays and can arise from multiple sources. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2][3][4]
Troubleshooting Workflow for Inconsistent IC50 Values
A logical workflow for troubleshooting inconsistent IC50 values.
Quantitative Troubleshooting Parameters
| Factor | Potential Cause | Recommended Action & Quantitative Guideline |
| Cell Health & Passage Number | Cells are unhealthy, have a high passage number, or seeding density is variable. | Ensure cells are healthy and within a consistent, low passage number range. Use a hemocytometer or automated cell counter for accurate seeding. Seeding density should be optimized for logarithmic growth throughout the assay duration. |
| Compound Preparation & Storage | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. | Aliquot stock solutions of this compound and store them at -80°C, protected from light. Avoid more than one freeze-thaw cycle per aliquot.[1] |
| Vehicle (DMSO) Concentration | High concentrations of DMSO can be toxic to cells, affecting viability independently of the compound. | The final DMSO concentration in the culture medium should be consistent and typically below 0.5%.[3][5] A vehicle control should always be included. |
| Assay Incubation Time | The duration of compound exposure can significantly impact the apparent IC50. | Standardize the incubation time across all experiments. Common incubation times range from 24 to 72 hours, but this should be optimized for your specific cell line and assay.[1] |
| Data Analysis | Inconsistent use of curve-fitting models for IC50 calculation. | Use a consistent data analysis method, such as a four-parameter logistic model, for calculating IC50 values.[2] |
Issue 2: Compound Precipitation in Cell Culture Media
Indole compounds, including this compound, often exhibit poor aqueous solubility, leading to precipitation when diluted from a DMSO stock into aqueous cell culture media.[5]
Solubility Troubleshooting
| Parameter | Observation | Troubleshooting Step |
| Final DMSO Concentration | Precipitation occurs upon dilution into media. | While keeping the final DMSO concentration below 0.5%, try slightly increasing it if your cells can tolerate it to aid solubility. |
| Stock Concentration | A highly concentrated DMSO stock precipitates upon dilution. | Lower the concentration of your DMSO stock solution and increase the volume added to the media (while maintaining a low final DMSO percentage).[5] |
| Alternative Solvents | Persistent precipitation with DMSO. | Consider alternative solvents like ethanol or DMF, but always verify their compatibility and toxicity with your specific cell line at the final concentration.[5] |
| Temperature | Precipitation observed at room temperature or 4°C. | Prepare dilutions in pre-warmed media and avoid cold shock. |
Frequently Asked Questions (FAQs)
Q1: My indole compound appears to be degrading during the experiment. How can I confirm this and prevent it?
A: To confirm degradation, you can use an analytical method like HPLC.[5]
-
Experimental Protocol: Assessing Compound Stability
-
Prepare a solution of this compound in your cell culture medium at the final assay concentration.
-
Take a "time zero" aliquot for immediate HPLC analysis.
-
Incubate the remaining solution under your assay conditions (e.g., 37°C, 5% CO2) for the full experiment duration.
-
Analyze a final aliquot by HPLC.
-
A significant decrease in the parent compound's peak area or the appearance of new peaks indicates degradation.[5]
-
-
Prevention:
Q2: I'm seeing high background in my fluorescence-based assay. Could my compound be autofluorescent?
A: Yes, many indole derivatives exhibit autofluorescence, which can interfere with fluorescence-based assays.[5]
-
Troubleshooting Steps:
-
Compound-Only Control: Measure the fluorescence of this compound in the assay buffer at your working concentration, without any cells or other reagents. A high reading indicates autofluorescence.
-
Wavelength Scan: If your plate reader allows, perform an excitation and emission scan of the compound to determine its spectral properties. This can help in choosing alternative fluorophores for your assay that have different spectral properties.
-
Assay Choice: If autofluorescence is a significant issue, consider switching to a non-fluorescent assay format, such as a colorimetric or luminescence-based assay.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a generalized method for assessing cell viability and can be adapted for use with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and below 0.5%. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
Western Blot for PI3K/Akt Pathway Analysis
This protocol outlines the general steps for analyzing the effect of this compound on the PI3K/Akt signaling pathway.
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.[7]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Signaling Pathway Diagrams
Indole derivatives have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation.
PI3K/Akt/mTOR Signaling Pathway
References
Validation & Comparative
Validating the Biological Target of 3-Methyl-1H-indole-2-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-1H-indole-2-carboxylic acid is a small molecule belonging to the indole-2-carboxylic acid class, a scaffold known for its diverse biological activities. The validation of its specific biological target is a critical step in understanding its mechanism of action and potential therapeutic applications. While direct experimental data on the biological activity of this compound is not extensively reported in public literature, this guide provides a comparative framework to facilitate its target validation. By examining the structure-activity relationships (SAR) of analogous compounds and detailing robust experimental protocols, researchers can formulate hypotheses and design experiments to elucidate the primary biological target of this compound.
The indole-2-carboxylic acid scaffold has been identified as a pharmacophore for a range of targets, including enzymes and receptors. Derivatives have shown activity as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), HIV-1 integrase, and as modulators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Cysteinyl Leukotriene Receptor 1 (CysLT1).[1][2][3][4][5] This guide will focus on these four potential targets for this compound.
Comparative Analysis of Potential Biological Targets
Based on the activities of structurally related compounds, we can hypothesize the potential biological targets for this compound. The methyl group at the 3-position is a key structural feature that will influence its binding affinity and selectivity.
Indoleamine 2,3-dioxygenase 1 (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[4] Its inhibition is a promising strategy in cancer immunotherapy. Several indole-2-carboxylic acid derivatives have been identified as IDO1 inhibitors.
Structure-Activity Relationship Insights: For IDO1/TDO dual inhibitors, substitutions at the 6-position of the indole ring, such as an acetamido group, have been shown to be important for potency.[4] The effect of a small alkyl group at the 3-position, as in this compound, has not been extensively documented in the reviewed literature, making IDO1 a plausible, yet unconfirmed, target.
HIV-1 Integrase
HIV-1 integrase is a key enzyme in the replication cycle of the human immunodeficiency virus. The indole-2-carboxylic acid scaffold has been explored for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[2][6][7]
Structure-Activity Relationship Insights: Research has shown that the introduction of a long branch at the C3 position of the indole core can improve the interaction with a hydrophobic cavity near the active site of the integrase, thus enhancing inhibitory activity.[7] This suggests that a simple methyl group at the C3 position, as found in this compound, may not be optimal for high-potency inhibition, but does not rule out the possibility of modest activity. The unsubstituted indole-2-carboxylic acid has been shown to have an IC50 of 32.37 µM against HIV-1 integrase.[8]
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)
PPARγ is a ligand-activated transcription factor that plays a key role in adipogenesis and glucose metabolism. Modulators of PPARγ are used in the treatment of type 2 diabetes.[5][9]
Structure-Activity Relationship Insights: Novel aryl indole-2-carboxylic acids have been identified as potent and selective PPARγ modulators.[5] The SAR for this class often involves larger substituents on the indole nitrogen and other positions to achieve high affinity. The activity of a simple 3-methyl substituted derivative is not well-defined in the available literature, making PPARγ a potential but less probable target without further evidence.
Cysteinyl Leukotriene Receptor 1 (CysLT1)
CysLT1 is a G-protein coupled receptor involved in the inflammatory cascade, particularly in asthma and allergic rhinitis. Antagonists of this receptor are used as anti-inflammatory drugs.[3]
Structure-Activity Relationship Insights: Potent CysLT1 antagonists based on the indole-2-carboxylic acid scaffold have been developed. However, these compounds typically feature large, α,β-unsaturated amide moieties at the 3-position of the indole ring, which are considered essential for high-affinity binding.[3] The presence of a small methyl group in this compound makes it structurally distinct from these potent antagonists, suggesting that it is less likely to be a high-potency CysLT1 antagonist.
Data Presentation: Comparative Biological Activity
The following tables summarize the reported biological activities of indole-2-carboxylic acid and its potent derivatives against the potential targets. This data provides a benchmark for the experimental validation of this compound.
Table 1: IDO1 Inhibition
| Compound | Structure | IDO1 IC50 (µM) |
| This compound | Not Reported | |
| Indole-2-carboxylic acid | Not Reported | |
| Compound 9o-1 (Positive Control) | 6-acetamido-indole-2-carboxylic acid derivative | 1.17[4] |
| Inactive Analogue | >100 (Hypothetical) |
Table 2: HIV-1 Integrase Inhibition
| Compound | Structure | HIV-1 Integrase IC50 (µM) |
| This compound | Not Reported | |
| Indole-2-carboxylic acid | 32.37[8] | |
| Derivative 20a (Positive Control) | 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | 0.13[6][7] |
| Inactive Analogue | >100 (Hypothetical) |
Table 3: PPARγ Modulation
| Compound | Structure | PPARγ Binding IC50 (nM) |
| This compound | Not Reported | |
| Indole-2-carboxylic acid | Not Reported | |
| Compound 4q (Positive Control) | N-sulfonyl-2-indole carboxamide derivative | 50[3] |
| Inactive Analogue | >10,000 (Hypothetical) |
Table 4: CysLT1 Antagonism
| Compound | Structure | CysLT1 IC50 (µM) |
| This compound | Not Reported | |
| Indole-2-carboxylic acid | Not Reported | |
| Compound 17k (Positive Control) | 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid | 0.0059[3] |
| Inactive Analogue | >100 (Hypothetical) |
Experimental Protocols
To validate the biological target of this compound, the following experimental protocols can be employed.
IDO1 Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit IDO1 activity in cells, which is determined by quantifying the production of kynurenine from tryptophan.
-
Cell Culture: HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
IDO1 Induction: Seed HeLa cells in a 96-well plate and allow them to adhere overnight. Induce IDO1 expression by adding interferon-gamma (IFN-γ) to the cell culture at a final concentration of 100 ng/mL and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound and control compounds to the cells and incubate for another 24 hours.
-
Kynurenine Measurement:
-
Transfer 140 µL of the conditioned medium to a new 96-well plate.
-
Add 10 µL of 6.1 N trichloroacetic acid to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
-
Data Analysis: A kynurenine standard curve is used to determine the concentration of kynurenine in the samples. The IC50 value is calculated from the dose-response curve.
HIV-1 Integrase Strand Transfer Assay (Non-Radioactive)
This ELISA-based assay measures the strand transfer activity of HIV-1 integrase.
-
Plate Preparation: A 96-well plate is coated with a double-stranded HIV-1 LTR U5 donor substrate (DS) DNA with a biotin label at one end.
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA.
-
Inhibitor Incubation: Serial dilutions of this compound and control inhibitors are added to the wells.
-
Strand Transfer Reaction: A double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., a specific tag) is added to initiate the strand transfer reaction. The integrase cleaves the DS DNA and integrates it into the TS DNA.
-
Detection: The reaction products are detected using an HRP-labeled antibody that specifically recognizes the 3'-end modification of the TS DNA. The signal is developed with a TMB substrate and the absorbance is read at 450 nm.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
PPARγ Transcription Factor Activity Assay (ELISA)
This assay measures the activation of PPARγ by detecting its binding to a specific DNA sequence.
-
Plate Setup: A 96-well plate is pre-coated with a double-stranded DNA sequence containing the peroxisome proliferator response element (PPRE).
-
Sample Incubation: Nuclear extracts from cells treated with this compound or control compounds are added to the wells. Active PPARγ in the extract binds to the PPRE.
-
Antibody Incubation:
-
A primary antibody specific to PPARγ is added to the wells.
-
An HRP-conjugated secondary antibody is then added.
-
-
Detection: The signal is developed using a TMB substrate, and the reaction is stopped with an acidic solution. The absorbance is measured at 450 nm.
-
Data Analysis: The EC50 value for activation or IC50 for inhibition is calculated from the dose-response curve.
CysLT1 Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to antagonize the CysLT1 receptor by detecting changes in intracellular calcium levels.
-
Cell Preparation: Use a cell line endogenously expressing CysLT1 (e.g., U937 cells) or a recombinant cell line overexpressing the receptor (e.g., HEK293 or CHO cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: Add serial dilutions of this compound or a known antagonist (like Montelukast) to the cells and incubate.
-
Agonist Stimulation: Stimulate the cells with a CysLT1 agonist, such as Leukotriene D4 (LTD4).
-
Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: The IC50 value is determined by measuring the ability of the compound to inhibit the calcium flux induced by the agonist.
Mandatory Visualizations
Caption: A logical workflow for the validation of the biological target of this compound.
Caption: The IDO1 signaling pathway and the hypothetical inhibitory action of the test compound.
References
- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Methyl-1H-indole-2-carboxylic Acid and Other Indole Derivatives for Researchers and Drug Development Professionals
An objective guide to the performance and characteristics of 3-Methyl-1H-indole-2-carboxylic acid in comparison to its parent compound, Indole-2-carboxylic acid, and the established anti-inflammatory drug, Indomethacin.
This guide provides a comparative analysis of this compound, focusing on its physicochemical properties and potential biological activities. For a comprehensive evaluation, this derivative is compared with its parent scaffold, Indole-2-carboxylic acid, and the well-characterized nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. This analysis is intended for researchers, scientists, and drug development professionals to provide a basis for further investigation and consideration in research and development programs.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. The following table summarizes key properties of the three indole derivatives.
| Property | This compound | Indole-2-carboxylic acid | Indomethacin |
| Molecular Formula | C₁₀H₉NO₂[1] | C₉H₇NO₂ | C₁₉H₁₆ClNO₄ |
| Molecular Weight | 175.18 g/mol [1] | 161.16 g/mol | 357.79 g/mol |
| Appearance | Solid | Data not readily available | Crystalline solid |
| Structure |
Comparative Biological Activity
While direct comparative studies under identical experimental conditions are limited, this section collates available data on the anticancer and anti-inflammatory activities of the selected compounds. It is important to note that the absence of directly comparable quantitative data for this compound and Indole-2-carboxylic acid necessitates further experimental investigation for a definitive assessment of their relative potencies.
Anticancer Activity
Indole derivatives are a well-established class of compounds with significant potential in oncology.[2][3][4] The cytotoxic effects of these compounds are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Data not available | Data not available | |
| Indole-2-carboxylic acid | Data not available | Data not available | |
| Indomethacin | HCT-116 (Colon) | 4.97 | [5] |
| HT-29 (Colon) | 12.78 | [5] | |
| BxPC-3 (Pancreatic) | 9.78 | [5] | |
| HepG2 (Liver) | 7.9 | [5] | |
| MV4-11 (Leukemia) | 204.5 | [6] | |
| A-549 (Lung) | 120.6 | [6] | |
| PC3 (Prostate) | 160.2 | [6] | |
| MDA-MB-468 (Breast) | 270.5 | [6] | |
| MCF-7 (Breast) | 187.2 | [6] |
IC₅₀ values for Indomethacin can vary significantly depending on the cell line and experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory properties of indole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess acute anti-inflammatory activity.
| Compound | In Vivo Anti-inflammatory Activity (% inhibition) | In Vitro COX-1 Inhibition (IC₅₀) | In Vitro COX-2 Inhibition (IC₅₀) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Indole-2-carboxylic acid | Data not available | Data not available | Data not available | |
| Indomethacin | Significant inhibition | 0.1 µg/mL | 5 µg/mL | [7] |
Experimental Protocols
For the benefit of researchers looking to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized, and the absorbance is measured.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, Indole-2-carboxylic acid, and Indomethacin) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[11][12][13]
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test compounds (e.g., this compound, Indole-2-carboxylic acid, and Indomethacin as a positive control) orally or intraperitoneally at a specific time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only the vehicle.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[14][15][16][17]
Principle: The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid by purified COX-1 or COX-2 enzymes. The amount of PGE₂ produced is quantified, and the inhibitory effect of the test compound is determined.
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes and the test compounds at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme with the test compound or vehicle control for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping solution (e.g., hydrochloric acid).
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway Visualizations
Indole derivatives exert their biological effects by modulating various cellular signaling pathways. Below are diagrams of key pathways implicated in the activities of many indole-based compounds.
References
- 1. This compound | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssjournals.co.in [ssjournals.co.in]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. assaygenie.com [assaygenie.com]
Unraveling the Potency of Substituted Indole-2-Carboxamides: A Comparative Guide to Their Structure-Activity Relationship
For researchers, scientists, and drug development professionals, the indole-2-carboxamide scaffold represents a privileged structure in the quest for novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antitubercular, and neuromodulatory effects. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of substituted indole-2-carboxamides across these key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
The versatility of the indole-2-carboxamide core allows for chemical modifications at several key positions, profoundly influencing the compound's interaction with its biological target. Strategic substitutions on the indole ring and the carboxamide nitrogen have led to the development of highly potent and selective agents. This guide will delve into the specific SAR for anticancer, antitubercular, and cannabinoid receptor modulation activities, offering a clear comparison of how structural changes impact efficacy.
Anticancer Activity: Targeting Key Signaling Pathways
Substituted indole-2-carboxamides have emerged as promising anticancer agents, with studies revealing their ability to inhibit crucial protein kinases and induce apoptosis. The SAR of these compounds often revolves around substitutions on the indole ring and the nature of the group attached to the carboxamide nitrogen.
Comparative Anticancer Activity of Indole-2-Carboxamide Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50) of various substituted indole-2-carboxamides against different cancer cell lines.
| Compound | R1 (Indole Ring) | R2 (Amide) | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | H | N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl) | MCF-7 | 6.10 ± 0.4 | [1] |
| 6v | 5-OCH3 | N-(4-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl) | MCF-7 | 6.49 ± 0.3 | [1] |
| 6e | H | N-(4-(2-(2-(4-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)thiazol-2-yl) | Various | 4.36 - 23.86 | [2] |
| 5e | 5-Cl | N-(4-(2-methylpyrrolidin-1-yl)phenethyl) | Panc-1, MCF-7, HT-29, A-549 | 0.95 (Mean GI50) | [3] |
| 5d | 5-Cl | N-(4-morpholinophenethyl) | Panc-1, MCF-7, HT-29, A-549 | 1.05 (Mean GI50) | [3] |
| Va | H | N-(2-(1H-indol-3-yl)-2-phenylethyl) | Various | 0.026 (Mean GI50) | [4] |
| LG25 | - | - | MDA-MB-231 | Dose-dependent reduction in viability | [5] |
Anticancer Signaling Pathway
Certain indole-2-carboxamide derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. For instance, the compound LG25 has been shown to suppress the Akt/mTOR/NF-κB signaling pathway in triple-negative breast cancer.[5]
Antitubercular Activity: Targeting MmpL3
Indole-2-carboxamides have been identified as a potent class of antitubercular agents that target the Mycobacterium tuberculosis membrane protein MmpL3.[6] MmpL3 is an essential transporter responsible for shuttling mycolic acid precursors to the mycobacterial cell wall, making it an attractive drug target.
Comparative Antitubercular Activity of Indole-2-Carboxamide Derivatives
The following table summarizes the in vitro minimum inhibitory concentration (MIC) of various substituted indole-2-carboxamides against Mycobacterium tuberculosis H37Rv.
| Compound | R1 (Indole Ring) | R2 (Amide) | MIC (µM) | Reference |
| 8g | 4,6-di-Cl | N-(rimantadine) | 0.32 | [6][7] |
| 8f | 4,6-di-F | N-(rimantadine) | 0.62 | [6] |
| 2 | 4,6-di-CH3 | N-(1-adamantyl) | 0.012 | [6] |
| 3 | H | N-(1-adamantyl) | 0.68 | [6] |
| 4 | 4,6-di-CH3 | N-(rimantadine) | 0.88 | [6] |
| IC5 | - | - | 0.25 µg/mL | [8] |
| IC25 | - | - | 0.063 µg/mL | [8] |
MmpL3 Transporter Mechanism
MmpL3 functions as a transporter that flips trehalose monomycolate (TMM) from the inner leaflet to the outer leaflet of the cytoplasmic membrane.[9][10] Indole-2-carboxamide inhibitors are proposed to bind to MmpL3 and disrupt this transport process, ultimately inhibiting cell wall biosynthesis.[11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-2-Carboxamide Derivative LG25 Inhibits Triple-Negative Breast Cancer Growth By Suppressing Akt/mTOR/NF-κB Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]
- 10. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of CysLT1 Antagonists: Unveiling the Superior Efficacy of a Novel Indole-2-Carboxylic Acid Derivative Over Montelukast
For researchers and drug development professionals at the forefront of inflammatory and respiratory disease therapeutics, the quest for more potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonists is a continuous endeavor. While montelukast has long been a clinical mainstay, emerging evidence points to the significant potential of novel indole-2-carboxylic acid derivatives. This guide provides a comprehensive comparison of the efficacy of 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (referred to herein as Compound 17k) versus the established drug, montelukast, supported by experimental data and detailed protocols.
Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a pivotal role in the pathophysiology of asthma and allergic rhinitis by inducing bronchoconstriction, airway edema, and inflammation through their interaction with the CysLT1 receptor.[1] Antagonists of this receptor, such as montelukast, are therefore critical therapeutic agents. The recent discovery of a novel class of indole-2-carboxylic acid derivatives has opened new avenues for developing more effective CysLT1 antagonists.[1]
Quantitative Comparison of In Vitro Efficacy
Experimental data demonstrates the superior potency of Compound 17k in antagonizing the CysLT1 receptor compared to montelukast. This is evident from the half-maximal inhibitory concentration (IC50) values obtained from in vitro functional assays.
| Compound | Assay Type | Cell Line | Agonist | IC50 (µM) |
| Compound 17k | Calcium Mobilization | CHO-K1 (expressing human CysLT1) | LTD4 | 0.0059 ± 0.0011 [1] |
| Montelukast | Calcium Mobilization | dU937 (human monocytic) | UDP | 4.5 [2] |
| Montelukast | Calcium Mobilization | dU937 (human monocytic) | UTP | 7.7 [2] |
Note: The IC50 values for montelukast were determined in a different cell line and with different agonists than those used for Compound 17k. While not a direct head-to-head comparison under identical conditions, this data provides an indication of the relative potencies.
The significantly lower IC50 value of Compound 17k in a CysLT1-specific calcium mobilization assay highlights its substantially greater potency over montelukast.[1] Further studies have also shown that Compound 17k is a more potent inhibitor of eosinophil chemotaxis, a key event in allergic inflammation, than montelukast.[1]
Mechanism of Action: Blocking the Inflammatory Cascade
Both Compound 17k and montelukast act as competitive antagonists at the CysLT1 receptor. This receptor is a Gq protein-coupled receptor (GPCR). Upon binding of its ligand, such as leukotriene D4 (LTD4), the receptor activates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+), a key event in smooth muscle contraction and inflammatory cell activation.[2] By blocking the binding of CysLTs, these antagonists effectively inhibit this signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to evaluate the efficacy of CysLT1 antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT1 agonist.
Materials:
-
CHO-K1 cells stably expressing the human CysLT1 receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CysLT1 agonist (e.g., LTD4).
-
Test compounds (Compound 17k, montelukast).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed the CysLT1-expressing CHO-K1 cells into 96-well plates and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive dye solution for 30-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. Add varying concentrations of the antagonist (Compound 17k or montelukast) to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add a fixed concentration of the CysLT1 agonist (LTD4) to all wells to stimulate calcium mobilization.
-
Data Analysis: Measure the fluorescence intensity over time. The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value from the concentration-response curves.
Eosinophil Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directed migration of eosinophils towards a chemoattractant.
Materials:
-
Human eosinophils, isolated from peripheral blood.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Chemoattractant (e.g., LTD4).
-
Test compounds (Compound 17k, montelukast).
-
Boyden chamber or transwell inserts with a 5 µm pore size membrane.
-
24-well plates.
-
Cell staining reagents.
-
Microscope.
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using standard laboratory techniques such as density gradient centrifugation and negative selection.
-
Compound Pre-incubation: Pre-incubate the isolated eosinophils with varying concentrations of the antagonist (Compound 17k or montelukast) or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add the chemoattractant (LTD4) to the lower wells of the 24-well plate. Place the transwell inserts into the wells. Add the pre-incubated eosinophil suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for 1-3 hours at 37°C in a humidified incubator to allow for cell migration.
-
Quantification of Migration: After incubation, remove the inserts. Fix and stain the cells that have migrated to the underside of the membrane. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Determine the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.
Conclusion
The available in vitro data strongly suggests that the novel indole-2-carboxylic acid derivative, Compound 17k, is a significantly more potent CysLT1 receptor antagonist than montelukast.[1] Its superior performance in functional assays highlights its potential as a next-generation therapeutic for asthma and other inflammatory diseases mediated by cysteinyl leukotrienes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic profile of this promising new compound. This guide provides the foundational data and methodologies to support such research endeavors.
References
Unveiling the Inhibitory Mechanism of 3-Methyl-1H-indole-2-carboxylic Acid on Cytosolic Phospholipase A2
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of 3-Methyl-1H-indole-2-carboxylic acid as an inhibitor of cytosolic phospholipase A2 (cPLA₂), contextualizing its potential mechanism and performance against alternative inhibitors. The information presented is based on available experimental data for closely related indole-2-carboxylic acid derivatives, offering a valuable resource for researchers in enzymology and drug discovery.
Introduction to Cytosolic Phospholipase A2 (cPLA₂) Inhibition
Cytosolic phospholipase A2 (cPLA₂) is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids.[1][2] Arachidonic acid is a precursor to a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Consequently, the inhibition of cPLA₂ presents a promising therapeutic strategy for a variety of inflammatory diseases. The indole-2-carboxylic acid scaffold has emerged as a promising framework for the development of potent cPLA₂ inhibitors.
Mechanism of Action of this compound
While direct experimental data on the inhibitory mechanism of this compound is limited, studies on closely related analogs, particularly 1-methyl-3-acylindole-2-carboxylic acids, provide strong evidence for its activity against cytosolic phospholipase A2 (cPLA₂). Research has demonstrated that the 1-methyl group on the indole ring is essential for inhibitory activity against cPLA₂.[3] One derivative, 1-methyl-3-octadecanoylindole-2-carboxylic acid, has been identified as a cPLA₂ inhibitor with an IC50 of 8 μM.[3][4]
The proposed mechanism of inhibition involves the binding of the indole-2-carboxylic acid moiety to the active site of cPLA₂, thereby preventing the binding and subsequent hydrolysis of its phospholipid substrate. The lipophilic nature of the indole ring and its substituents likely contributes to its interaction with the hydrophobic regions of the enzyme's binding pocket.
Comparative Analysis of cPLA₂ Inhibitors
The following table summarizes the inhibitory potency of a methylated indole-2-carboxylic acid derivative against cPLA₂ in comparison to other known inhibitors.
| Inhibitor | Target Enzyme | IC50 Value | Reference Compound(s) |
| 1-Methyl-3-octadecanoylindole-2-carboxylic acid | cPLA₂ | 8 µM | N/A |
| Arachidonyl trifluoromethyl ketone | cPLA₂ | 11 µM | Standard Inhibitor |
| 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid | cPLA₂ | 0.5 µM | Potent Derivative |
Note: The IC50 value for the methylated indole derivative is for 1-methyl-3-octadecanoylindole-2-carboxylic acid, a close analog of this compound.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the inhibitory activity of compounds against cytosolic phospholipase A2.
Protocol 1: In Vitro cPLA₂ Inhibition Assay (Arachidonic Acid Release)
This assay measures the ability of a test compound to inhibit the release of arachidonic acid from platelets, a process mediated by cPLA₂.
Materials:
-
Bovine or human platelets
-
Calcium ionophore A23187
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., Tyrode's buffer)
-
Radiolabeled or fluorescently labeled arachidonic acid for detection
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Platelet Preparation: Isolate platelets from bovine or human blood by differential centrifugation.
-
Labeling: Incubate the platelets with radiolabeled or fluorescently labeled arachidonic acid to incorporate it into the cell membranes.
-
Inhibitor Incubation: Pre-incubate the labeled platelets with various concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Induce arachidonic acid release by stimulating the platelets with a calcium ionophore such as A23187.
-
Termination and Separation: Stop the reaction and separate the released arachidonic acid from the platelets by centrifugation.
-
Quantification: Measure the amount of released arachidonic acid in the supernatant using a scintillation counter or fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Determination of Inhibition Type (e.g., Competitive vs. Non-competitive)
This protocol outlines the general steps to determine the mode of enzyme inhibition.
Materials:
-
Purified cPLA₂ enzyme
-
Phospholipid substrate (e.g., phosphatidylcholine) containing arachidonic acid
-
Test inhibitor (this compound)
-
Assay buffer
-
Detection system for measuring product formation (e.g., a colorimetric or fluorometric assay for free fatty acids)
Procedure:
-
Enzyme and Inhibitor Pre-incubation: In a multi-well plate, add a fixed concentration of the cPLA₂ enzyme to the assay buffer. Add varying concentrations of the inhibitor to different wells. Include control wells with no inhibitor. Incubate for 15-30 minutes at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding varying concentrations of the phospholipid substrate to the wells.
-
Kinetic Measurement: Monitor the rate of product formation over time using a plate reader.
-
Data Analysis:
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]) for each inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Analyze the plot to determine the type of inhibition:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).
-
-
Visualizing the Inhibition Pathway and Experimental Workflow
The following diagrams illustrate the proposed inhibitory mechanism and the general workflow for assessing enzyme inhibition.
Caption: Proposed mechanism of cPLA₂ inhibition by this compound.
Caption: General experimental workflow for an enzyme inhibition assay.
References
- 1. Cytosolic phospholipase A2: physiological function and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic phospholipase A2 is coupled to hormonally regulated release of arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different indole-2-carboxylic acid isomers in functional assays
A Head-to-Head Comparison of Indole-2-Carboxylic Acid Isomers in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Indole-2-carboxylic acid and its isomers are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds. The position of the carboxylic acid group on the indole ring significantly influences the molecule's interaction with biological targets, leading to diverse pharmacological profiles. This guide provides a head-to-head comparison of different indole-2-carboxylic acid isomers based on available data from functional assays, offering insights into their potential therapeutic applications.
Comparative Functional Activity of Indole-2-Carboxylic Acid Isomers
The following table summarizes the available quantitative data on the functional activity of various indole-2-carboxylic acid isomers and their derivatives. It is important to note that the data has been collated from different studies, and direct comparisons should be made with caution as experimental conditions may vary.
| Isomer Position | Functional Assay | Target/Cell Line | Compound Tested | Activity (IC₅₀/EC₅₀) |
| 2 | HIV-1 Integrase Inhibition | Recombinant HIV-1 Integrase | Indole-2-carboxylic acid | 32.37 µM[1][2][3] |
| 2 | Cytotoxicity | MDA-MB-231 (Breast Cancer) | Indole-2-carboxylic acid copper complex | 5.43 µM[4] |
| 2 | Cytotoxicity | MCF-7 (Breast Cancer) | Indole-2-carboxylic acid copper complex | 5.69 µM[4] |
| 2 | IDO1/TDO Inhibition | Recombinant IDO1/TDO | 6-acetamido-indole-2-carboxylic acid derivative | IDO1: 1.17 µM, TDO: 1.55 µM[5] |
| 3 | Cytotoxicity | A549 (Lung Cancer) | N-mustard derivative of Indole-3-carboxylic acid | 33.4 µM[6] |
| 5 | Cytotoxicity | MCF-7 (Breast Cancer) | 5-hydroxyindole-3-carboxylic acid derivative | 4.7 µM[7][8] |
| 6 | EGFR/VEGFR-2 Inhibition | EGFR/VEGFR-2 Tyrosine Kinases | Indole-6-carboxylic acid derivatives | Not specified for parent compound[9] |
| 4, 7 | - | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key functional assays are provided below to facilitate the replication and validation of the presented data.
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.[4][10][11][12]
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[11][12] The concentration of the formazan, which is proportional to the number of living cells, is determined by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium and incubated to allow for attachment.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (indole-2-carboxylic acid isomers or their derivatives) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and 10 µL of a 12 mM MTT stock solution is added to each well.[8][10] The plate is then incubated for 4 hours at 37°C in a CO₂ incubator.[8]
-
Formazan Solubilization: Following incubation with MTT, 100 µL of a solubilizing solution (e.g., SDS-HCl) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The plate is incubated for an additional 4 hours at 37°C, and the absorbance is measured at 570 nm using a microplate reader.[8]
-
Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
HIV-1 Integrase Inhibition Assay
This assay evaluates the ability of compounds to inhibit the strand transfer activity of HIV-1 integrase.
Principle: HIV-1 integrase is a key enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host genome.[6][7][13][14] This in vitro assay measures the inhibition of the strand transfer step, where the integrase enzyme ligates the viral DNA into a target DNA substrate.
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant HIV-1 integrase enzyme, a donor DNA substrate (simulating the viral DNA), and an acceptor DNA substrate (simulating the host DNA) in a suitable buffer.
-
Compound Addition: The test compounds (indole-2-carboxylic acid isomers) are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction is initiated and incubated at 37°C to allow the strand transfer reaction to occur.
-
Detection: The products of the strand transfer reaction are detected using a suitable method, such as gel electrophoresis followed by autoradiography or a fluorescence-based method.
-
Data Analysis: The intensity of the product bands or the fluorescence signal is quantified to determine the extent of inhibition. The IC₅₀ value, representing the concentration of the inhibitor that reduces the enzyme activity by 50%, is then calculated.[15]
IDO1/TDO Inhibition Assay
This assay measures the inhibitory effect of compounds on the enzymatic activity of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).
Principle: IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[9][16][17] This assay measures the production of kynurenine, a downstream metabolite, to determine the enzymatic activity.
Procedure:
-
Cell-Based Assay:
-
IDO1 Induction: A suitable cancer cell line (e.g., SKOV-3) is treated with interferon-gamma (IFNγ) to induce the expression of IDO1.[18]
-
Compound Treatment: The cells are then incubated with various concentrations of the test compounds.
-
Kynurenine Measurement: After incubation, the amount of kynurenine secreted into the cell culture medium is measured. This is typically done by adding p-dimethylaminobenzaldehyde (pDMAB), which reacts with kynurenine to produce a yellow-colored product that can be quantified by measuring the absorbance at 492 nm.[19]
-
-
Enzymatic Assay:
-
Reaction Setup: The reaction is carried out with the purified recombinant IDO1 or TDO enzyme, L-tryptophan as the substrate, and other necessary co-factors in a reaction buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture.
-
Reaction and Detection: The reaction is incubated, and the production of kynurenine is measured as described above.[19]
-
-
Data Analysis: The IC₅₀ values are determined by plotting the percentage of enzyme inhibition against the concentration of the inhibitor.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a general experimental workflow are provided below using Graphviz (DOT language).
Caption: The inhibitory action of Indole-2-carboxylic acid on the HIV-1 integrase enzyme within the viral life cycle.
Caption: Inhibition of the IDO1/TDO pathway by Indole-2-carboxylic acid derivatives, preventing tumor immune evasion.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways by Indole-6-carboxylic acid derivatives.
Caption: A generalized experimental workflow for determining the IC₅₀/EC₅₀ values of indole carboxylic acid isomers.
References
- 1. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Indole-4-carboxylic acid (C9H7NO2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative | MDPI [mdpi.com]
- 7. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 13. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. courses.edx.org [courses.edx.org]
- 16. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. goldbio.com [goldbio.com]
The Versatile Scaffold: A Comparative Guide to the Experimental Landscape of Indole-2-Carboxylic Acid Derivatives
An in-depth analysis of the experimental data surrounding 3-Methyl-1H-indole-2-carboxylic acid and its analogs reveals a promising scaffold for the development of novel therapeutics. While direct, cross-validated experimental results for this compound are not extensively available in the public domain, a wealth of data on its derivatives highlights the potential of the indole-2-carboxylic acid core in diverse therapeutic areas. This guide provides a comparative overview of the biological activities of these derivatives, supported by detailed experimental protocols and pathway visualizations to inform future research and drug development endeavors.
This publication serves as a valuable resource for researchers, scientists, and drug development professionals by summarizing the performance of various indole-2-carboxylic acid derivatives as cysteinyl leukotriene 1 (CysLT1) receptor antagonists, HIV-1 integrase inhibitors, glycogen phosphorylase inhibitors, and antioxidants. By presenting available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this guide aims to facilitate a deeper understanding of this important chemical class and to support the cross-validation of future experimental findings.
Comparative Analysis of Biological Activities
The indole-2-carboxylic acid scaffold has been successfully modified to yield potent inhibitors for a range of biological targets. The following sections summarize the available quantitative data for derivatives of this scaffold in key therapeutic areas.
Indole-2-Carboxylic Acid Derivatives as CysLT1 Receptor Antagonists
Cysteinyl leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases. The development of CysLT1 receptor antagonists is a key therapeutic strategy. While specific data for this compound is not available, studies on 3-substituted derivatives demonstrate the potential of this scaffold.
| Compound ID | Substitution at C3 | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) | Reference |
| 1 | (E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-4,6-dichloro | 0.66 ± 0.19 | >100 | [1] |
| 17b | (E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl) | 0.0090 ± 0.0043 | 58 ± 26 | [1] |
| 17g | (E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-5-methoxy | 0.0081 ± 0.0017 | 19 ± 1 | [1] |
| 17j | (E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-6-methoxy | 0.0075 ± 0.0012 | 19 ± 2 | [1] |
| 17k | (E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy | 0.0059 ± 0.0011 | 15 ± 4 | [1] |
Table 1: In vitro activity of 3-substituted 1H-indole-2-carboxylic acid derivatives as CysLT1 antagonists.
Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
HIV-1 integrase is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. Derivatives of indole-2-carboxylic acid have been investigated as inhibitors of this enzyme.
| Compound ID | Substitution Pattern | HIV-1 Integrase IC50 (µM) | Reference |
| 1 | Unsubstituted | > 30 | [2] |
| 17a | 6-((4-fluorophenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)- | 3.11 | [2] |
| 20a | 6-((2,4-difluorophenyl)amino)-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)- | 0.13 | [3] |
Table 2: Inhibitory activity of indole-2-carboxylic acid derivatives against HIV-1 integrase.
Detailed Experimental Protocols
To facilitate the replication and cross-validation of these findings, detailed protocols for the key biological assays are provided below.
CysLT1 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound to the CysLT1 receptor.
Materials:
-
HEK293 cells stably expressing the human CysLT1 receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
Radioligand: [3H]LTD4 (specific activity ~150-200 Ci/mmol)
-
Non-specific binding control: 10 µM Montelukast
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Culture HEK293-CysLT1 cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.
-
Binding Assay: In a 96-well plate, add assay buffer, radioligand, and either test compound or control.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate the plate at room temperature for 90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (acceptor substrate)
-
Assay buffer (20 mM HEPES, pH 7.5, 10 mM MnCl2, 5% glycerol, 1 mM DTT)
-
Test compounds
-
96-well plates
-
Fluorescence plate reader
Procedure:
-
Pre-incubate the HIV-1 integrase with the donor substrate in the assay buffer at 37°C for 30 minutes to allow for 3'-processing.
-
Add the test compound or vehicle control to the mixture and incubate for another 15 minutes.
-
Add the acceptor substrate to initiate the strand transfer reaction and incubate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of strand transfer product using a suitable method, such as a fluorescent intercalating dye or a labeled substrate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of a compound.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds dissolved in methanol
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add different concentrations of the test compound or ascorbic acid.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Visualizing Pathways and Workflows
To further aid in the understanding of the experimental context, the following diagrams illustrate key signaling pathways and experimental workflows.
CysLT1 Receptor Signaling Pathway and Point of Inhibition.
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Indole Derivatives: A Comparative Analysis of Potency Against 3-Methyl-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological potency of recently developed indole derivatives against the foundational structure, 3-Methyl-1H-indole-2-carboxylic acid. The following sections detail the reported activities of these novel compounds, outline the experimental protocols used to determine their potency, and visualize key cellular pathways and experimental workflows.
While this compound serves as a structural benchmark for the purpose of this guide, a comprehensive literature search did not yield specific quantitative data on its biological potency (e.g., IC50 values) in the context of anticancer or anti-inflammatory assays. This compound is recognized primarily as a bacterial metabolite.[1] Consequently, the data presented for the novel derivatives is benchmarked against commonly used standards in their respective assays. The inclusion of this compound is intended to provide a structural reference point for the development of new chemical entities.
Potency of Novel Indole Derivatives: A Tabular Summary
The following tables summarize the biological activities of various novel indole derivatives, focusing on their anticancer and anti-inflammatory properties.
Table 1: Anticancer Activity of Novel Indole Derivatives
| Compound ID | Target/Assay | Cell Line(s) | IC50 (µM) | Reference |
| Compound 5e | EGFR/CDK2 Inhibitor | A-549, MCF-7, Panc-1 | 0.95, 0.80, 1.00 | [2] |
| Compound 5d | EGFR/CDK2 Inhibitor | A-549, Panc-1 | >10, 1.05 | [2] |
| Compound Va | EGFR/BRAFV600E/VEGFR-2 Inhibitor | Not Specified | 0.071 (EGFR) | |
| Compound 8f | Cytotoxicity | KNS42 (paediatric glioblastoma) | 0.84 | [3] |
| Compound 8g | Antitubercular Activity | M. tb H37Rv | 0.32 | [3] |
| T1089 | Cytotoxicity (MTT Assay) | A549 (human lung carcinoma) | 33.4 | [4] |
Table 2: Anti-inflammatory Activity of Novel Indole Derivatives
| Compound ID | Target/Assay | Inhibition/Activity | IC50 (µM) | Reference |
| CF3-indomethacin | COX-2 Inhibition | Selective COX-2 inhibitor | 0.267 (mCOX-2) | [5] |
| Indoborin (4o) | COX-2 Inhibition | Selective COX-2 inhibitor | 3.68 (COX-2) | [4] |
| Compound 17k | CysLT1 Antagonist | Highly potent and selective | 0.0059 | [6] |
| 1-methyl-3-octadecanoylindole-2-carboxylic acid | Cytosolic Phospholipase A2 Inhibition | Active inhibitor | 8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a foundation for reproducing and validating the presented findings.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (novel indole derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay determines the amount of prostaglandin E2 (PGE2) produced from the substrate arachidonic acid by the COX enzymes. A reduction in PGE2 production in the presence of a test compound indicates inhibition.
Procedure:
-
Enzyme and Compound Incubation: In a suitable buffer, pre-incubate the purified COX-1 or COX-2 enzyme with the test compound or a vehicle control for a defined period at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: After a specific incubation time, stop the reaction by adding a suitable acid (e.g., HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a specific method, such as an enzyme immunoassay (EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value from the resulting dose-response curve.
Visualizing Cellular Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of the novel indole derivatives.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
References
- 1. This compound | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nintedanib - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Derivative [mdpi.com]
- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Octadecanoylaminomethyl)indole-2-carboxylic acid derivatives and 1-methyl-3-octadecanoylindole-2-carboxylic acid as inhibitors of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An analysis of the indole-2-carboxylic acid scaffold and its role in the development of selective biological agents.
The Indole-2-Carboxylic Acid Scaffold in Drug Discovery
The indole-2-carboxylic acid framework is a key pharmacophore for several classes of therapeutic agents. Its structural rigidity and the presence of a carboxylic acid group, which can act as a crucial hydrogen bond donor and acceptor, make it an attractive starting point for designing molecules that interact with specific biological targets. Research has demonstrated that modifications at various positions of the indole ring, particularly at the 1, 3, and 5-positions, can dramatically alter the compound's affinity and selectivity.
Selectivity Profiles of Indole-2-Carboxylic Acid Derivatives
The versatility of the indole-2-carboxylic acid scaffold is evident in the range of targets for which selective ligands have been developed. The following sections explore key examples.
1. Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists:
Derivatives of indole-2-carboxylic acid have been identified as potent and selective antagonists of the CysLT1 receptor, a key target in inflammatory pathways. In these derivatives, the indole-2-carboxylic acid moiety is considered essential for activity. Structure-activity relationship (SAR) studies have shown that large, hydrophobic groups at the 3-position of the indole ring are critical for high-affinity binding to the CysLT1 receptor, while the carboxylic acid at the 2-position mimics the C1-carboxylic acid of the natural ligand, leukotriene D4. For instance, a novel class of CysLT1 antagonists features an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group and an indole-2-carboxylic acid moiety, demonstrating high selectivity over the related CysLT2 receptor[1].
2. Cannabinoid Receptor 1 (CB1) Allosteric Modulators:
The indole-2-carboxamide scaffold, derived from indole-2-carboxylic acid, is a prototypical structure for allosteric modulators of the CB1 receptor[2]. These modulators can either enhance or diminish the receptor's response to endogenous cannabinoids. SAR studies have revealed that substituents at the 3 and 5-positions of the indole ring, as well as the nature of the amide substituent, significantly impact the binding affinity (KB) and cooperativity (α) of these modulators[3]. For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide was identified as a potent CB1 allosteric modulator with high binding cooperativity[3].
3. Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors:
Fragment-based screening has identified tricyclic indole-2-carboxylic acid derivatives as potent inhibitors of the anti-apoptotic protein Mcl-1, a challenging target in cancer therapy. Optimization of a fragment hit led to the discovery of inhibitors with nanomolar binding affinity and high selectivity for Mcl-1 over other Bcl-2 family proteins like Bcl-xL and Bcl-2[4]. In these compounds, the indole-2-carboxylic acid core provides a key interaction point within the binding pocket of Mcl-1[4].
4. HIV-1 Integrase Strand Transfer Inhibitors:
Novel indole-2-carboxylic acid derivatives have been designed and evaluated as HIV-1 integrase strand transfer inhibitors. These compounds target the strand transfer step in the viral integration process. The inhibitory activity is dependent on the substituents on the indole ring, highlighting the tunability of this scaffold for different therapeutic targets[5].
Experimental Protocols for Assessing Selectivity
The determination of a compound's selectivity profile relies on a variety of in vitro and in vivo assays. Below are generalized experimental workflows for assessing selectivity against related targets.
1. Radioligand Binding Assays:
This is a common method to determine the binding affinity of a compound for its target receptor and related receptors.
References
- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 3-Methyl-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-Methyl-1H-indole-2-carboxylic acid based on its known hazards and standard laboratory chemical waste procedures. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements, as these may vary.
The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this compound cannot be discarded as regular trash or poured down the drain.[1][2] It must be managed as regulated hazardous waste through your institution's official waste disposal program.
Hazard Identification and Data
This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents multiple health risks.[3] All personnel handling this chemical must be aware of these hazards and take appropriate precautions.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Category | Signal Word | Pictogram |
| Acute toxicity, Oral | H302: Harmful if swallowed | Category 4 | Warning | GHS07 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Category 2A | Warning | GHS07 |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation | Category 3 | Warning | GHS07 |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[3]
Pre-Disposal and Handling Protocol
Before initiating the disposal process, ensure the waste is handled, packaged, and stored safely within the laboratory.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the chemical waste. This includes:
2. Waste Container Selection:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. The original container is often the best choice.
-
Do not use food-grade containers (e.g., milk jugs).
-
Ensure the container is in good condition, free from cracks or external residue.
3. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.
-
The approximate quantity of the waste.
-
All associated hazard pictograms (e.g., GHS07 for irritant/harmful).
-
The name of the principal investigator and the laboratory location (building and room number).
-
The date the container was designated for waste collection.
-
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area within the lab.
-
Segregate it from incompatible materials, such as strong oxidizing agents.[5]
-
Use secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.
-
Keep the waste container closed at all times except when adding waste.
Disposal Workflow
The following diagram outlines the procedural flow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Protocol
The primary method for disposing of this compound is through your designated institutional Environmental Health & Safety (EHS) department.
Step 1: Waste Accumulation
-
Collect waste this compound (whether unused, expired, or contaminated) in the prepared, labeled hazardous waste container.
-
Keep solid and liquid waste streams separate.
Step 2: Requesting Disposal
-
Once the waste container is full or no longer needed, complete and submit a hazardous waste pickup request form to your EHS department. This is typically done through an online portal.
Step 3: Awaiting Pickup
-
Continue to store the waste container safely in the Satellite Accumulation Area until it is collected. Do not move the hazardous waste outside of the laboratory yourself.
Step 4: EHS Collection
-
Trained EHS personnel will collect the waste from your laboratory at a scheduled time. They will then transport it for final treatment and disposal at a licensed facility in compliance with all federal, state, and local regulations.[1][2]
Protocol for Empty Container Disposal
Empty containers that once held this compound must also be decontaminated before being discarded as regular trash.
Step 1: Triple Rinse
-
Rinse the empty container three times with a suitable solvent (e.g., water or another solvent capable of removing the chemical residue).
-
The first rinsate is considered hazardous and must be collected and disposed of as hazardous chemical waste. Pour it into your designated hazardous waste container for this chemical. Subsequent rinses may also need to be collected, depending on institutional policy.
Step 2: Deface Label
-
Completely remove or deface the original chemical label and any hazardous waste markings on the container to prevent confusion.
Step 3: Final Disposal
-
Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular laboratory trash or glass waste receptacle. Remove the cap before disposal.
References
Personal protective equipment for handling 3-Methyl-1H-indole-2-carboxylic acid
Essential Safety and Handling Guide for 3-Methyl-1H-indole-2-carboxylic acid
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and disposal procedures for this compound to ensure a safe laboratory environment.
Chemical Identifier:
Hazard Summary:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1][2]
| Hazard Class | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed[1][2] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1] |
Pictogram: GHS07[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects against splashes and dust that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4][5] | Prevents skin contact, which can cause irritation.[1] |
| Body Protection | A standard laboratory coat. For tasks with a higher risk of splashes, a chemically resistant apron is recommended.[3][5] | Minimizes skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator or a dust mask (e.g., N95) in case of dust formation or inadequate ventilation.[3][4] | Prevents inhalation of dust, which may cause respiratory irritation.[1] |
Operational and Disposal Plans
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid to avoid dust generation.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible.[6][7]
Step-by-Step Handling Protocol:
-
Review Safety Data Sheet (SDS): Before starting any work, thoroughly read and understand the SDS for this compound.[3]
-
Don Appropriate PPE: Wear the recommended personal protective equipment as detailed in the table above.
-
Weighing: Handle the solid material carefully to minimize dust creation. Weigh the compound in a contained space or an area with local exhaust ventilation.[3]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing.[3]
-
General Handling: Avoid direct contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4][8]
-
Decontamination: After handling, wash hands and any exposed skin thoroughly.[6][7] Immediately remove and launder any contaminated clothing before reuse.[4]
Storage:
Disposal Plan:
-
Dispose of waste, including empty containers, as hazardous waste in accordance with institutional, local, state, and federal regulations.[4][6]
-
This should be carried out by a licensed professional waste disposal service.[4]
-
Ensure waste containers are properly labeled and kept tightly sealed when not in use.[4]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C10H9NO2 | CID 2752638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
